Product packaging for 4-Methyl-benzamidine(Cat. No.:CAS No. 18465-11-7)

4-Methyl-benzamidine

Cat. No.: B096936
CAS No.: 18465-11-7
M. Wt: 134.18 g/mol
InChI Key: UBYXITFNZVIVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-benzamidine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methylbenzenecarboximidamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B096936 4-Methyl-benzamidine CAS No. 18465-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYXITFNZVIVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6326-27-8 (mono-hydrochloride)
Record name 4-Toluamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00171603
Record name 4-Toluamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18465-11-7
Record name 4-Toluamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Toluamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylbenzamidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8AA4B4L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Physicochemical and Biological Properties of 4-Methylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzamidine, also known as p-toluamidine, is an aromatic organic compound belonging to the benzamidine class. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside its known biological activities and relevant experimental protocols. Due to the limited availability of extensive experimental data for 4-methylbenzamidine in its free base form, this guide also includes data for its more commonly available hydrochloride salt and, for comparative purposes, data on the structurally related compound, 4-methylbenzamide.

Chemical and Physical Properties

4-Methylbenzamidine is typically handled and studied as its hydrochloride salt to improve stability and solubility in aqueous solutions. The available quantitative data for 4-methylbenzamidine hydrochloride is summarized below.

Table 1: Physicochemical Properties of 4-Methylbenzamidine Hydrochloride
PropertyValueReference
Synonyms 4-Methylbenzene-1-carboximidamide hydrochloride, p-Toluamidine hydrochloride[1]
CAS Number 6326-27-8[1]
Molecular Formula C₈H₁₀N₂·HCl[1]
Molecular Weight 170.64 g/mol [1]
Appearance White powder[1]
Melting Point 210-215 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Comparative Data: 4-Methylbenzamide

For context, the properties of the structurally similar 4-methylbenzamide are provided. It is crucial to note that the amide functional group in 4-methylbenzamide results in different chemical and physical properties compared to the amidine group in 4-methylbenzamidine.

Table 2: Physicochemical Properties of 4-Methylbenzamide
PropertyValueReference
CAS Number 619-55-6[2][3]
Molecular Formula C₈H₉NO[2][3]
Molecular Weight 135.16 g/mol [2]
Appearance White solid
Melting Point 162.5 °C[1]
Solubility Sparingly soluble in water, benzene, and chloroform; Very soluble in diethyl ether and ethanol.[1]

Experimental Protocols

Synthesis of 4-Methylbenzamidine

A detailed, validated experimental protocol for the synthesis of 4-methylbenzamidine is not widely published. However, a common route for the synthesis of benzamidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia. A plausible synthetic workflow is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis p_tolunitrile p-Tolunitrile pinner_salt Ethyl p-toluimidate hydrochloride p_tolunitrile->pinner_salt + Ethanol, HCl ethanol Ethanol hcl HCl (gas) ammonia Ammonia product 4-Methylbenzamidine hydrochloride pinner_salt_ref->product + Ammonia

Caption: Plausible synthetic workflow for 4-methylbenzamidine hydrochloride.

General Methodology:

  • Pinner Salt Formation: Dry hydrogen chloride gas is bubbled through a solution of p-tolunitrile in anhydrous ethanol at low temperature (e.g., 0 °C). The reaction mixture is then typically allowed to stand for several hours to overnight, during which the ethyl p-toluimidate hydrochloride (Pinner salt) precipitates.

  • Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction is usually carried out at room temperature and results in the formation of 4-methylbenzamidine hydrochloride, which can be isolated by filtration and purified by recrystallization.

Biological Activity: Serine Protease Inhibition

4-Methylbenzamidine hydrochloride is recognized as a potent inhibitor of serine proteases, which makes it a valuable tool in biochemical and pharmaceutical research.[1] Benzamidines, in general, are known to act as competitive inhibitors of trypsin-like serine proteases.

Experimental Protocol: Serine Protease Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of 4-methylbenzamidine against a serine protease, such as trypsin.

InhibitionAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of 4-methylbenzamidine hydrochloride C Add buffer, inhibitor (at various concentrations), and enzyme to wells A->C B Prepare enzyme (e.g., trypsin) and substrate solutions B->C D Pre-incubate C->D E Initiate reaction by adding substrate D->E F Monitor absorbance change over time E->F G Calculate initial reaction velocities F->G H Plot velocity vs. inhibitor concentration G->H I Determine IC50 or Ki H->I

Caption: General workflow for a serine protease inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-methylbenzamidine hydrochloride in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of the serine protease (e.g., trypsin) in the same buffer.

    • Prepare a stock solution of a chromogenic substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the 4-methylbenzamidine hydrochloride solution to the wells.

    • Add a fixed concentration of the enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Spectroscopic Data

For comparative purposes, spectral data for 4-methylbenzamide is widely available and can be found in public repositories such as PubChem[2] and the NIST WebBook.[3] This includes ¹H NMR, ¹³C NMR, IR, and mass spectra. Researchers synthesizing 4-methylbenzamidine can use the data for 4-methylbenzamide as a reference for the aromatic and methyl group signals, while expecting significant differences in the regions corresponding to the functional group.

Conclusion

4-Methylbenzamidine is a valuable research chemical, particularly as an inhibitor of serine proteases. While comprehensive physicochemical data for the free base is limited, its hydrochloride salt is commercially available and characterized by its melting point and molecular formula. The provided general synthetic and assay protocols offer a starting point for researchers working with this compound. Further experimental characterization of 4-methylbenzamidine's properties would be a valuable contribution to the scientific literature.

References

The Structure-Activity Relationship of 4-Methyl-benzamidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 4-Methyl-benzamidine Derivatives as Serine Protease Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, with a primary focus on their role as inhibitors of serine proteaces. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule that belongs to the class of benzamidines, which are recognized as potent, reversible, and competitive inhibitors of serine proteases.[1] Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[2] The inhibitory activity of benzamidine derivatives makes them attractive scaffolds for the development of novel therapeutic agents targeting diseases where serine protease activity is dysregulated. The 4-methyl substitution on the benzene ring can influence the molecule's electronic properties and steric interactions within the enzyme's active site, thereby modulating its inhibitory potency and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

Compound IDR1 (Amidine Substitution)R2 (Aromatic Substitution)Target EnzymeInhibition Constant (Kᵢ) (µM)Key Observations
1 H4-CH₃Trypsin~4.0[1]Parent this compound shows moderate inhibitory activity.
2 HHTrypsin4.0[1]Unsubstituted benzamidine for comparison.
3 Varied Alkyl/Aryl4-CH₃TrypsinVariesLipophilicity of the R1 substituent generally correlates with increased potency.[3]
4 H4-NH₂TrypsinVariesElectron-donating groups at the para position can influence binding.[3]
5 H4-NO₂TrypsinVariesElectron-withdrawing groups at the para position can affect potency.[3]

Note: The Ki values are approximate and can vary depending on the specific assay conditions. The observations are general trends derived from studies on substituted benzamidines.

Experimental Protocols

Synthesis of N-Substituted this compound Analogs

A general and robust method for the synthesis of N-substituted this compound analogs involves a two-step process starting from 4-methylbenzonitrile. The following is a representative protocol.

Step 1: Pinner Reaction to form 4-Methyl-benzimidate

  • Suspend 4-methylbenzonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10°C.

  • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 4-methylbenzimidate hydrochloride salt.

Step 2: Amination to form N-Substituted this compound

  • Dissolve the crude imidate salt from Step 1 in anhydrous ethanol.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • The product, N-substituted this compound hydrochloride, often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Fluorometric Serine Protease Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound derivatives against a serine protease, such as trypsin, using a fluorogenic substrate.

Materials:

  • Purified trypsin

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 50 µL of the diluted test compound solution to each well. Include wells with buffer and DMSO as a negative control.

  • Add 25 µL of the trypsin solution (at a final concentration that gives a linear rate of substrate hydrolysis) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.[4]

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound derivatives on serine proteases can impact various signaling pathways. A key pathway regulated by serine proteases is the Protease-Activated Receptor (PAR) signaling cascade.

Protease-Activated Receptor (PAR) Signaling Pathway

Serine proteases like thrombin and trypsin can cleave the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to G-protein-mediated downstream signaling.[5]

PAR_Signaling Protease Serine Protease (e.g., Thrombin, Trypsin) Cleavage Proteolytic Cleavage Protease->Cleavage PAR Protease-Activated Receptor (PAR) PAR->Cleavage TetheredLigand Tethered Ligand Activation Cleavage->TetheredLigand G_Protein G-Protein (Gq, G12/13) TetheredLigand->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq RhoGEF RhoGEF G_Protein->RhoGEF G12/13 IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Inflammation, Proliferation) Ca_Release->CellularResponse PKC->CellularResponse RhoA RhoA RhoGEF->RhoA RhoA->CellularResponse

Caption: Protease-Activated Receptor (PAR) Signaling Pathway.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of this compound derivatives typically follows a well-defined workflow, from initial compound design to in-depth biological characterization.

SAR_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryScreening Primary Screening: In vitro Enzyme Inhibition Assay Characterization->PrimaryScreening HitIdentification Hit Identification & IC₅₀/Kᵢ Determination PrimaryScreening->HitIdentification LeadOptimization Lead Optimization: SAR-guided Chemical Modification HitIdentification->LeadOptimization SecondaryScreening Secondary Screening: Selectivity Profiling, Cell-based Assays HitIdentification->SecondaryScreening LeadOptimization->Synthesis SecondaryScreening->LeadOptimization InVivo In vivo Efficacy & Toxicology Studies SecondaryScreening->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Experimental Workflow for SAR Studies.

Conclusion

This technical guide has provided a detailed overview of the structure-activity relationship of this compound derivatives as serine protease inhibitors. The presented data and protocols offer a foundation for researchers and drug development professionals to design and evaluate novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. The understanding of the underlying signaling pathways, such as the PAR cascade, is crucial for elucidating the mechanism of action and predicting the physiological consequences of inhibiting these key enzymes. Further research focusing on systematic modifications of the this compound scaffold is warranted to develop next-generation therapeutics for a range of diseases.

References

Probing the Molecular Recognition Landscape: A Technical Guide to the Protein-Ligand Interactions of 4-Methyl-Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-benzamidine, a derivative of the well-characterized serine protease inhibitor benzamidine, serves as a crucial molecular probe for understanding the intricacies of protein-ligand recognition. Its interactions are of significant interest in the fields of enzymology and drug discovery, particularly in the context of anticoagulation and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the binding characteristics of this compound with its primary protein targets, detailing the thermodynamic and kinetic parameters that govern these interactions. Furthermore, it outlines standardized experimental protocols for the elucidation of these parameters and visualizes the broader biological context and experimental workflows.

Introduction

Benzamidine and its derivatives are canonical examples of competitive inhibitors for trypsin-like serine proteases. These enzymes share a common catalytic mechanism and a conserved S1 specificity pocket that accommodates basic amino acid residues like arginine and lysine. The positively charged amidinium group of benzamidine mimics the guanidinium group of arginine, enabling it to bind with high affinity to the S1 pocket, which features a critical aspartic acid residue (Asp189 in trypsin) at its base.

The addition of a methyl group at the para position of the phenyl ring, yielding this compound, subtly alters the physicochemical properties of the ligand, influencing its binding affinity and selectivity. This modification enhances the hydrophobicity of the molecule, which can lead to more favorable interactions within the binding pocket. This guide summarizes the available quantitative data, provides detailed experimental methodologies for characterization, and presents visual representations of the relevant biological pathways and experimental processes.

Target Proteins and Binding Affinity

The primary targets for this compound are serine proteases, a large family of enzymes crucial in various physiological processes. The most extensively studied interactions are with trypsin and thrombin. Other notable targets include plasmin and Complement C1s.

While specific quantitative binding and thermodynamic data for this compound are not extensively reported in publicly accessible literature, a comparative analysis with its parent compound, benzamidine, offers significant insights. Theoretical and comparative studies indicate that this compound exhibits a higher binding affinity for thrombin than benzamidine itself. This enhanced affinity is attributed to more favorable electrostatic and hydrophobic interactions. For trypsin, the trend of increased potency with less polar p-substituted derivatives suggests a similar enhancement in binding for this compound.

For the purpose of providing a quantitative baseline, the following tables summarize the inhibition constants (Ki) for the parent compound, benzamidine, against its key targets.

Table 1: Inhibition Constants (Ki) of Benzamidine for Target Serine Proteases

Target ProteinKi (µM)Comments
Trypsin35Strong inhibition, classic model system.
Thrombin220Key enzyme in the coagulation cascade.
Plasmin350Essential for fibrinolysis.
Complement C1s~31,622Component of the classical complement pathway.

Table 2: Comparative Binding Affinity of Benzamidine Derivatives for Thrombin

CompoundRelative Binding OrderRationale
p-(2-oxo-1-propyl)benzamidine1 (Strongest)Additional interactions within the binding site.
p-ethylbenzamidine2Increased hydrophobicity compared to methyl group.
p-(1-propyl)benzamidine3Further increase in hydrophobicity.
p-methylbenzamidine 4 Higher affinity than benzamidine due to favorable hydrophobic and electrostatic interactions.
benzamidine5Baseline interaction.
p-amidinophenylpyruvate6 (Weakest)Steric and electronic effects may be less favorable.

Experimental Protocols

The characterization of protein-ligand interactions for compounds like this compound relies on a suite of biophysical techniques. Below are detailed, generalized protocols for three key experimental methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein (e.g., trypsin, thrombin) extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure buffer matching.

    • Prepare the this compound solution in the final dialysis buffer. Accurately determine the concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the small molecule).

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Clean the sample and reference cells of the ITC instrument meticulously with detergent and water.

    • Fill the reference cell with the experimental buffer.

    • Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) with adequate spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., target protein) immobilized on a sensor chip in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the activated surface by injecting it at a low concentration in a buffer with a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). The concentration range should ideally span from 0.1 to 10 times the expected Kd.

    • Inject the different concentrations of this compound over the immobilized protein surface and the reference cell at a constant flow rate.

    • Monitor the association phase during the injection, followed by the dissociation phase where only the running buffer flows over the chip.

    • Regenerate the sensor surface between different analyte concentrations using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) if the interaction is reversible.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the protein-immobilized flow cell to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation curves for all concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine ka and kd.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the specific molecular interactions.

Methodology:

  • Crystallization:

    • Co-crystallization: Purified target protein is incubated with an excess of this compound (typically 5-10 fold molar excess) prior to setting up crystallization trials. This pre-formed complex is then screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Soaking: Alternatively, apo-crystals of the target protein are grown first. These crystals are then transferred to a solution containing the crystallization mother liquor supplemented with a high concentration of this compound (typically 1-10 mM) and incubated for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Crystals are briefly soaked in a cryo-protectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • The cryo-protected crystal is mounted on a loop and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

  • Structure Determination and Refinement:

    • The diffraction data are processed (indexed, integrated, and scaled) using specialized software.

    • The structure is solved using molecular replacement, using a previously determined structure of the apo-protein or a homologous protein as a search model.

    • The electron density map is calculated. Clear and unambiguous electron density for the bound this compound should be visible in the active site.

    • The ligand is modeled into the electron density, and the entire protein-ligand complex is refined to improve the fit between the model and the experimental data.

    • The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

Visualizations

Signaling Pathway: Inhibition of the Coagulation Cascade

This compound, by inhibiting thrombin, directly interferes with the final common pathway of the blood coagulation cascade. This prevents the conversion of fibrinogen to fibrin, which is essential for clot formation.

coagulation_pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) Inhibitor This compound Inhibitor->Thrombin Inhibition

Inhibition of the final step of the coagulation cascade.
Experimental Workflow: Isothermal Titration Calorimetry

The following diagram illustrates the typical workflow for determining the thermodynamic parameters of this compound binding to a target protein using ITC.

itc_workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Protein_Prep Protein Purification & Dialysis Degas Degas Protein & Ligand Solutions Protein_Prep->Degas Ligand_Prep Ligand Solubilization in Matched Buffer Ligand_Prep->Degas Load_Sample Load Protein into Cell Load Ligand into Syringe Degas->Load_Sample Titration Perform Titration (Ligand into Protein) Load_Sample->Titration Raw_Data Obtain Raw Heat Data Titration->Raw_Data Integration Integrate Peaks Raw_Data->Integration Correction Correct for Heat of Dilution Integration->Correction Fitting Fit Data to Binding Model Correction->Fitting Results Determine Kd, ΔH, ΔS, n Fitting->Results

Workflow for Isothermal Titration Calorimetry.

Conclusion

This compound remains a valuable tool for the study of serine protease inhibition. While detailed quantitative binding and thermodynamic data for this specific derivative are sparse, the established knowledge of its parent compound, benzamidine, provides a robust framework for understanding its mechanism of action. The enhanced affinity suggested by qualitative and comparative studies highlights the importance of subtle chemical modifications in tuning ligand-protein interactions. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to further elucidate the precise nature of these interactions, contributing to the rational design of more potent and selective enzyme inhibitors for therapeutic applications.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 4-Methyl-Benzamidine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 4-methyl-benzamidine, a critical consideration for researchers, scientists, and drug development professionals. Due to a lack of extensive published data for this compound, this document leverages available information on its parent compound, benzamidine, to provide reasoned estimations and detailed experimental protocols for in-house characterization.

Executive Summary

This compound, often utilized as its hydrochloride salt, is a compound of interest in pharmaceutical research, particularly as a serine protease inhibitor. Its efficacy in aqueous-based assays and formulations is fundamentally linked to its solubility and stability. This guide synthesizes known data for the closely related benzamidine and provides a framework for determining these critical parameters for this compound. The hydrochloride salt is generally considered to have good aqueous solubility and stability.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its behavior in aqueous media.

PropertyData for Benzamidine (Parent Compound)Estimated Data for this compound
Molecular Formula C₇H₈N₂C₈H₁₀N₂
Molecular Weight 120.15 g/mol 134.18 g/mol
pKa 11.6~11.8 (estimated)
Appearance White solidWhite powder

Note: The pKa of this compound is estimated to be slightly higher than that of benzamidine due to the electron-donating effect of the para-methyl group, which increases the basicity of the amidine moiety.

Aqueous Solubility

The solubility of this compound is expected to be pH-dependent due to its basic nature. As the hydrochloride salt, it is anticipated to be freely soluble in water. Below its pKa, the protonated, charged form (the amidinium ion) will predominate, leading to higher aqueous solubility. Above the pKa, the neutral, less soluble form will be more prevalent.

Table 2: Aqueous Solubility Data (Estimated)

Buffer System (pH)Temperature (°C)Solubility of Benzamidine HCl (Parent Compound)Estimated Solubility of this compound HCl
Water2550-100 mg/mLHigh; expected to be in a similar range
PBS (pH 7.4)25~3 mg/mLLikely slightly lower than benzamidine HCl due to the increased hydrophobicity of the methyl group
Acetate Buffer (pH 4.5)25HighHigh (predominantly protonated form)
Borate Buffer (pH 9.0)25ModerateModerate (approaching the pKa)

Stability in Aqueous Buffers

The primary degradation pathway for benzamidines in aqueous solution is hydrolysis, particularly under basic conditions. The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding amide. For this compound, the expected primary degradation product is 4-methyl-benzamide.

Table 3: Stability Data for Benzamidine in Aqueous Solution (Room Temperature)

pHHalf-life (t₁/₂)Primary Degradation Pathway
9.0300 daysHydrolysis
11.06 daysHydrolysis
13.015 hoursHydrolysis

It is anticipated that this compound will exhibit a similar stability profile, with hydrolysis being the main degradation route in alkaline solutions. Aqueous solutions, especially if not buffered to a slightly acidic pH, should be prepared fresh and stored under refrigeration when not in use.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at the desired pH values.

  • Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol for Stability Assessment (Forced Degradation Study)
  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C, 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. For the acidic and alkaline samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent this compound peak from any degradation products.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. For first-order degradation kinetics, the slope of the line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Logical Relationship of Factors Affecting Stability

pH pH of Aqueous Buffer Conc Hydroxide Ion Concentration [OH⁻] pH->Conc Increases with increasing pH Temp Temperature Rate Rate of Hydrolysis Temp->Rate Increases rate Conc->Rate Directly proportional Stability Stability of this compound Rate->Stability Inversely proportional

Caption: Factors influencing the stability of this compound.

Proposed Hydrolytic Degradation Pathway

Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic attack Product 4-Methyl-Benzamide Intermediate->Product Ammonia Ammonia (NH₃) Intermediate->Ammonia Elimination OH OH⁻ (in basic conditions) OH->Parent

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution of this compound B Expose to Stress Conditions (pH, Temperature) A->B C Sample at Time Intervals B->C D Neutralize (if necessary) C->D E Analyze by Stability-Indicating HPLC-UV Method D->E F Quantify Parent Compound and Degradation Products E->F G Determine Degradation Kinetics (Rate Constant, Half-life) F->G

Caption: Workflow for determining the stability of this compound.

Conclusion

While specific quantitative solubility and stability data for this compound remain to be fully elucidated in the public domain, a robust understanding can be inferred from its parent compound, benzamidine. It is a basic compound, with its hydrochloride salt exhibiting good aqueous solubility. The primary stability concern is hydrolysis under alkaline conditions. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their formulation and development needs, ensuring the successful application of this compound in their work.

Understanding the Binding Affinity of 4-Methyl-Benzamidine to Thrombin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the synthetic inhibitor 4-methyl-benzamidine and the serine protease thrombin, a key enzyme in the blood coagulation cascade.[1] Understanding the affinity and mechanism of this binding is crucial for the development of novel antithrombotic agents. This document outlines the quantitative binding data for the parent compound benzamidine, details the experimental protocols for determining binding affinity, and illustrates the relevant physiological signaling pathways of thrombin.

Quantitative Binding Affinity Data

For comparative purposes, the inhibition constants (Ki) for benzamidine binding to thrombin are summarized in the table below. The Ki value is a measure of the inhibitor's binding affinity; a smaller Ki indicates a more potent inhibitor.

CompoundTarget EnzymeInhibition Constant (Ki)Assay Conditions
BenzamidineHuman Thrombin220 µM-
BenzamidineHuman Thrombin320 µM-
Benzamidine (protonated)Human Thrombin220,000 nM (220 µM)pH 7.5, 25°C

Data sourced from Cayman Chemical[3], Medchem Express[4], and BindingDB[5].

Experimental Protocols for Determining Binding Affinity

To accurately quantify the binding affinity of this compound to thrombin, several established biophysical and biochemical methods can be employed. The following sections detail the methodologies for three key experimental approaches.

Enzyme Inhibition Assay using a Chromogenic Substrate

This method determines the inhibition constant (Ki) by measuring the effect of the inhibitor on the rate of an enzyme-catalyzed reaction. For thrombin, a chromogenic substrate that releases a colored product upon cleavage is utilized.[6][7][8]

Principle: The amidolytic activity of thrombin is measured by its ability to cleave a synthetic chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the active thrombin concentration. In the presence of a competitive inhibitor like this compound, this rate is reduced. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, the Ki can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[6]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl with 0.2% Bovine Serum Albumin (BSA) at pH 8.3.

    • Human α-Thrombin: Prepare a stock solution of purified human α-thrombin in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 0.16 µM).

    • This compound (Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

    • Chromogenic Substrate (e.g., S-2238): Prepare a stock solution in sterile, deionized water. The final concentration should be around the Km value for the enzyme.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the thrombin enzyme solution to each well.

    • Add 10 µL of the diluted this compound solutions (or assay buffer for the enzyme control) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 40 µL of the thrombin substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[9][10]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (thrombin) in the sample cell of the calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Detailed Protocol:

  • Sample Preparation:

    • Buffer: Both thrombin and this compound must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A suitable buffer would be Phosphate-Buffered Saline (PBS) at pH 7.4. If DMSO is required to solubilize the inhibitor, the same concentration of DMSO must be present in the thrombin solution.

    • Thrombin: Prepare a solution of purified thrombin at a concentration typically in the range of 10-100 µM.

    • This compound: Prepare a solution of this compound at a concentration 10-20 times that of the thrombin solution.

  • ITC Experiment:

    • Thoroughly degas both the protein and ligand solutions.

    • Load the thrombin solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the ligand into the buffer alone.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Principle: One of the binding partners (the ligand, typically thrombin) is immobilized on a sensor chip surface. The other binding partner (the analyte, this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified thrombin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent immobilization via primary amine groups.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the different concentrations of this compound over the immobilized thrombin surface at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Between injections of different analyte concentrations, regenerate the sensor surface using a solution that disrupts the binding without denaturing the immobilized thrombin (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Thrombin Signaling Pathways and Experimental Workflow

Thrombin exerts its physiological effects primarily by activating Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[8] The following diagrams illustrate the key signaling cascades initiated by thrombin and a generalized workflow for the characterization of a thrombin inhibitor.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1_PAR4 PAR1 / PAR4 Thrombin->PAR1_PAR4 Cleavage Gq Gq PAR1_PAR4->Gq Activates G12_13 G12/13 PAR1_PAR4->G12_13 Activates PLC PLC Gq->PLC Activates RhoA RhoA Activation G12_13->RhoA PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (Platelet Aggregation, etc.) Ca2->Cellular_Responses PKC->Cellular_Responses ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses

Caption: Thrombin signaling through Protease-Activated Receptors (PARs).

Experimental_Workflow Start Start: Synthesize/Obtain This compound Assay_Dev Develop & Validate Binding Assay (e.g., Chromogenic Assay) Start->Assay_Dev Thermo_Analysis Thermodynamic Characterization (ITC) Start->Thermo_Analysis Kinetic_Analysis Kinetic Analysis (SPR) Start->Kinetic_Analysis IC50_Det Determine IC50 (Dose-Response Curve) Assay_Dev->IC50_Det Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Det->Ki_Calc Data_Integration Integrate Data & Analyze Structure-Activity Relationship (SAR) Ki_Calc->Data_Integration Thermo_Analysis->Data_Integration Kinetic_Analysis->Data_Integration End End: Characterized Inhibitor Profile Data_Integration->End

Caption: Workflow for characterizing thrombin inhibitors.

References

Spectroscopic and Synthetic Profile of 4-Methyl-benzamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-benzamidine, also known as p-toluamidine, is an aromatic amidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, including enzyme inhibitors and receptor modulators. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, alongside a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis. While experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of its structural analogue, benzamidine, and established principles of spectroscopy.

Chemical Structure and Properties

This compound is typically handled as its hydrochloride salt to improve stability. The structure consists of a toluene scaffold with an amidine functional group at the 4-position.

DOT Script of this compound Hydrochloride Structure

Caption: Structure of this compound Hydrochloride.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound hydrochloride. These predictions are based on the known spectral data of benzamidine hydrochloride and the expected influence of the 4-methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Hydrochloride (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.4Singlet (broad)2H-NH₂
~9.1Singlet (broad)2H-NH₂
~7.8Doublet2HAromatic H (ortho to amidine)
~7.4Doublet2HAromatic H (meta to amidine)
~2.4Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Hydrochloride (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166C (amidine)
~143Aromatic C (para to amidine)
~129Aromatic C (meta to amidine)
~128Aromatic C (ortho to amidine)
~127Aromatic C (ipso to amidine)
~21-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound Hydrochloride (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000Strong, BroadN-H stretching
~3050MediumAromatic C-H stretching
~1670StrongC=N stretching
~1610MediumAromatic C=C stretching
~1500MediumN-H bending
~820Strongp-disubstituted benzene C-H bending

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
134100[M]⁺ (Molecular ion)
119~80[M - NH₃]⁺
91~60[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol describes the synthesis of this compound hydrochloride from 4-methylbenzonitrile (p-tolunitrile) using the Pinner reaction.

DOT Script of Pinner Reaction Workflow

G Start 4-Methylbenzonitrile + Anhydrous Ethanol Reaction1 Cool to 0°C and bubble with dry HCl gas Start->Reaction1 Step 1 Intermediate Formation of Ethyl 4-methylbenzimidate hydrochloride (Pinner Salt) Reaction1->Intermediate Step 2 Reaction2 Treat with ethanolic ammonia Intermediate->Reaction2 Step 3 Product This compound hydrochloride Reaction2->Product Step 4 Purification Recrystallization Product->Purification Step 5 Final Pure this compound hydrochloride Purification->Final Step 6

Caption: Pinner synthesis of this compound HCl.

Materials:

  • 4-Methylbenzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (saturated at 0°C)

Procedure:

  • A solution of 4-methylbenzonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a calcium chloride drying tube, and a magnetic stirrer.

  • The flask is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored for the formation of a precipitate (the imidate hydrochloride, or Pinner salt).

  • After the reaction is complete, the flask is sealed and stored at a low temperature to allow for complete precipitation.

  • The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the ethyl 4-methylbenzimidate hydrochloride.

  • The imidate hydrochloride is then added to a saturated solution of ammonia in ethanol at 0°C.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Spectroscopic Analysis Workflow

DOT Script of Spectroscopic Analysis Workflow

G Sample This compound HCl Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data_NMR Structural Information (Proton and Carbon Environment) NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight and Fragmentation MS->Data_MS Analysis Data Integration and Structure Confirmation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound hydrochloride is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of this compound (the free base, obtained by neutralization of the hydrochloride salt) is prepared in a suitable volatile solvent like methanol.

  • Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a reliable synthetic protocol for this compound. The provided data and methodologies are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and utilization of this important chemical entity. The combination of predictive data and detailed experimental workflows offers a comprehensive framework for the successful synthesis and characterization of this compound and its derivatives.

Inactivation Kinetics of Proteases by 4-Methyl-benzamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to cellular signaling and apoptosis. Dysregulation of protease activity is implicated in numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and potent protease inhibitors is a cornerstone of modern drug discovery. Among the various classes of inhibitors, benzamidine and its derivatives have long been recognized as effective competitive inhibitors of serine proteases, a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site.

This technical guide provides an in-depth exploration of the inactivation kinetics of proteases by 4-methyl-benzamidine, a substituted benzamidine derivative. We will delve into the mechanism of inhibition, present available quantitative data and structure-activity relationship insights, detail relevant experimental protocols for kinetic analysis, and visualize key concepts through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of protease biochemistry and the development of novel protease-targeted therapeutics.

Mechanism of Action: Competitive Inhibition

This compound, like its parent compound benzamidine, acts as a reversible competitive inhibitor of serine proteases. The inhibitory mechanism is rooted in its structural mimicry of the side chains of arginine and lysine, the natural substrates for many serine proteases such as trypsin, thrombin, and plasmin.

The positively charged amidinium group of this compound forms a strong ionic interaction with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[1] This interaction anchors the inhibitor within the active site, physically blocking the entry of the substrate and thereby preventing catalysis. The benzene ring of the inhibitor further stabilizes this binding through hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket. The methyl group at the para-position of the benzene ring can further influence these hydrophobic interactions and the electronic properties of the molecule.

G E Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I (kon) S Substrate (S) I This compound (I) ES->E (k-1) P Products (P) ES->P (k_cat) EI->E (koff)

Caption: A generalized workflow for the kinetic analysis of a protease inhibitor.

Detailed Methodologies

1. Determination of Michaelis-Menten Constants (K_m and V_max):

  • Prepare a series of dilutions of the substrate in the assay buffer.

  • To each well of a 96-well plate, add a fixed concentration of the protease.

  • Initiate the reaction by adding the different concentrations of the substrate to the wells.

  • Measure the initial reaction velocity (V_0) for each substrate concentration by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Plot V_0 versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

2. Inhibition Assays:

  • Choose a substrate concentration around the determined K_m value.

  • Prepare a series of dilutions of this compound.

  • In the wells of a 96-well plate, pre-incubate the protease with the different concentrations of this compound for a set period (e.g., 15-30 minutes) to allow for the establishment of the enzyme-inhibitor equilibrium.

  • Initiate the reaction by adding the substrate to each well.

  • Measure the initial reaction velocity (V_0) for each inhibitor concentration.

3. Data Analysis to Determine K_i:

The K_i for a competitive inhibitor can be determined graphically using a Lineweaver-Burk plot or a Dixon plot.

  • Lineweaver-Burk Plot:

    • Perform the inhibition assay with multiple substrate concentrations at several fixed inhibitor concentrations.

    • Plot 1/V_0 versus 1/[S] for each inhibitor concentration.

    • For a competitive inhibitor, the resulting lines will intersect on the y-axis. The x-intercept of each line is -1/K_m,app, where K_m,app is the apparent K_m in the presence of the inhibitor.

    • K_i can be calculated from the relationship: K_m,app = K_m * (1 + [I]/K_i), where [I] is the inhibitor concentration.

  • Dixon Plot:

    • Perform the inhibition assay at a fixed substrate concentration with varying inhibitor concentrations.

    • Plot 1/V_0 versus the inhibitor concentration ([I]).

    • The x-intercept of the resulting line is equal to -K_i.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Using 4-methyl-benzamidine in Cell Lysis Buffer for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the effective use of 4-methyl-benzamidine as a serine protease inhibitor in cell lysis buffers for the extraction of high-quality proteins. Adherence to these guidelines will help ensure the integrity and stability of protein samples for downstream applications.

Introduction

During cell lysis for protein extraction, the release of endogenous proteases is a major concern as it can lead to the degradation of target proteins, compromising experimental results. Serine proteases, a major class of proteolytic enzymes, are ubiquitously present in cells and are particularly active during lysis. This compound is a reversible competitive inhibitor of serine proteases, such as trypsin and trypsin-like enzymes.[1][2] Its inclusion in lysis buffers is a critical step to preserve the integrity of the extracted proteins. These application notes provide a comprehensive guide to utilizing this compound for optimal protein yield and purity.

Mechanism of Action

This compound functions by binding to the active site of serine proteases, preventing the substrate from binding and thus inhibiting proteolytic activity. This inhibition is reversible, meaning the inhibitor can dissociate from the enzyme. Therefore, it is crucial to maintain an adequate concentration of this compound throughout the extraction process to ensure continuous protection of the protein sample.

Data Presentation: Efficacy of this compound

While direct comparative studies on protein yield and purity using this compound are not extensively published in a side-by-side format, the effectiveness of benzamidine derivatives as protease inhibitors is well-established. The following tables provide an overview of the inhibitory constants (Ki) of benzamidine against various serine proteases and a qualitative comparison with other common protease inhibitors. A lower Ki value indicates stronger inhibition.

Table 1: Inhibition Constants (Ki) of Benzamidine for Various Serine Proteases

Serine ProteaseInhibition Constant (Ki)
Trypsin (bovine)18.4 µM[3]
Thrombin-
Plasmin-
Kallikrein (plasma)30 nM; 100 nM[2]
Kallikrein (tissue)1 nM[2]

Note: Data for this compound specifically is limited; however, benzamidine data provides a strong indication of its efficacy. The methyl group in this compound can potentially enhance its binding affinity.

Table 2: Qualitative Comparison of Common Serine Protease Inhibitors

InhibitorTypeTarget ProteasesWorking ConcentrationKey Characteristics
This compound Reversible, CompetitiveSerine proteases (e.g., trypsin, thrombin)0.5 - 2 mMReversible, requires continuous presence.
PMSF IrreversibleSerine proteases, some cysteine proteases0.1 - 1 mMIrreversible, short half-life in aqueous solutions, toxic.
AEBSF IrreversibleSerine proteases0.1 - 1 mMLess toxic and more stable alternative to PMSF.
Aprotinin ReversibleSerine proteases1 - 2 µg/mLPolypeptide inhibitor, effective at low concentrations.
Leupeptin ReversibleSerine and cysteine proteases1 - 10 µMBroad-spectrum serine and cysteine protease inhibitor.

Experimental Protocols

Protocol 1: Preparation of Cell Lysis Buffer with this compound

This protocol describes the preparation of a standard RIPA (Radioimmunoprecipitation Assay) buffer supplemented with this compound. This buffer is suitable for the extraction of total cellular proteins from a variety of cell types.

Materials:

  • Tris-HCl

  • NaCl

  • NP-40 (or IGEPAL CA-630)

  • Sodium deoxycholate

  • SDS (Sodium Dodecyl Sulfate)

  • EDTA (Ethylenediaminetetraacetic acid)

  • This compound hydrochloride

  • Other protease and phosphatase inhibitors (optional)

  • Nuclease (e.g., Benzonase) (optional)

  • Distilled, deionized water

Lysis Buffer Formulation (1X RIPA Buffer):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

Procedure:

  • Prepare a 100 mM stock solution of this compound hydrochloride in distilled, deionized water. This stock solution should be prepared fresh.

  • To prepare 10 mL of complete lysis buffer, combine the following on ice:

    • 10 mL of 1X RIPA buffer

    • 100 µL of 100 mM this compound stock solution (final concentration: 1 mM)

    • (Optional) Add other protease and phosphatase inhibitors to their recommended final concentrations.

    • (Optional) Add nuclease to reduce viscosity from nucleic acids.

  • Mix gently and keep the complete lysis buffer on ice until use.

Protocol 2: Protein Extraction from Adherent Mammalian Cells

Materials:

  • Cultured adherent mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Complete Lysis Buffer (from Protocol 1)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold complete lysis buffer to the plate (e.g., 500 µL for a 10 cm plate).

  • Incubate the plate on ice for 15-30 minutes.

  • Using a pre-chilled cell scraper, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 15 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay). Note that some protease inhibitors may interfere with certain protein assays.[4]

  • The protein lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 3: Protein Extraction from Suspension Cells

Materials:

  • Cultured suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Complete Lysis Buffer (from Protocol 1)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold complete lysis buffer (e.g., 1 mL per 10^7 cells).

  • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Proceed from step 8 of Protocol 2.

Mandatory Visualizations

Signaling Pathway Diagram

Serine proteases are critically involved in various signaling pathways, including those related to cancer progression where they can activate protease-activated receptors (PARs) and growth factors like HGF.[5][6][7][8][9] The following diagram illustrates a simplified serine protease-mediated signaling pathway in cancer.

SerineProteaseSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SerineProtease Serine Protease (e.g., Matriptase) ProHGF pro-HGF SerineProtease->ProHGF Cleavage PAR2_inactive PAR2 (inactive) SerineProtease->PAR2_inactive Cleavage HGF HGF MetReceptor c-Met Receptor HGF->MetReceptor Binding PAR2_active PAR2 (active) PAR2_receptor PAR2 Receptor PAR2_active->PAR2_receptor Activation Ras Ras MetReceptor->Ras PLC PLC PAR2_receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Serine protease-mediated activation of c-Met and PAR2 signaling pathways.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical protein extraction and subsequent analysis by Western Blotting, highlighting the inclusion of this compound.

ProteinExtractionWorkflow Start Start: Cell Culture (Adherent or Suspension) Harvest Cell Harvesting (Scraping or Centrifugation) Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Lysis Cell Lysis (Lysis Buffer + this compound) Wash->Lysis Incubate Incubation on ice Lysis->Incubate Centrifuge Centrifugation (to pellet debris) Incubate->Centrifuge CollectSupernatant Collect Supernatant (Protein Lysate) Centrifuge->CollectSupernatant Quantify Protein Quantification (e.g., BCA Assay) CollectSupernatant->Quantify SDS_PAGE SDS-PAGE (Protein Separation) Quantify->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Block Blocking (e.g., with BSA or milk) Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection (e.g., Chemiluminescence) SecondaryAb->Detect Analysis Data Analysis Detect->Analysis

Caption: Workflow for protein extraction and Western Blot analysis.

References

Application Notes and Protocols for Serine Protease Purification using 4-Methyl-benzamidine Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a variety of diseases, making them important targets for drug development. The purification of serine proteases is a critical step in their characterization and in the development of specific inhibitors. Affinity chromatography, a powerful technique that separates proteins based on specific binding interactions, is an ideal method for isolating serine proteases.

This document provides detailed application notes and protocols for the purification of serine proteases using affinity chromatography with a 4-methyl-benzamidine-based resin. While the user specified this compound, the vast majority of commercially available resins and published literature utilize the closely related and functionally similar compound, p-aminobenzamidine. Therefore, the protocols and data presented herein are based on the extensive information available for p-aminobenzamidine as a highly relevant and effective alternative. Benzamidine and its derivatives are competitive inhibitors that bind reversibly to the active site of many serine proteases, making them excellent ligands for affinity purification.

Principle of Benzamidine Affinity Chromatography

Benzamidine acts as a competitive inhibitor of trypsin-like serine proteases by binding to the S1 specificity pocket of the enzyme. The positively charged amidinium group of benzamidine forms a salt bridge with the negatively charged carboxylate of the conserved Aspartate 189 residue at the bottom of the S1 pocket. This specific and reversible interaction is the basis for the high selectivity of benzamidine-based affinity chromatography.

The affinity resin consists of benzamidine (or a derivative like p-aminobenzamidine) covalently attached to a solid support, typically agarose beads. When a crude protein mixture containing serine proteases is passed through the column, the serine proteases bind to the immobilized benzamidine, while other proteins with no affinity for the ligand pass through. After a washing step to remove non-specifically bound proteins, the purified serine proteases are eluted by changing the buffer conditions to disrupt the enzyme-ligand interaction.

Quantitative Data Summary

The following tables summarize the performance of benzamidine-based affinity chromatography for the purification of various serine proteases.

Table 1: Purification of Trypsin

Starting MaterialLigandPurification FoldYield (%)Specific Activity (U/mg)Reference
Crude Trypsin Solutionp-Aminobenzamidine-Chitosan> 760-80> 9500 BAEE units/mg[1]
Commercial Trypsinp-Aminobenzamidine-Agarose6.1382.61637.1 IU/mg[2]

Table 2: Purification of Thrombin

Starting MaterialLigandPurification FoldYield (%)Reference
Human Plasma FractionBenzamidine-Spherodex~160~80[3]
Bovine Thrombinm-aminobenzamidine-agarose--[2]

Table 3: Purification of Urokinase

Starting MaterialLigandPurification FoldYield (%)Reference
Crude Urokinasep-Aminobenzamidine-Sepharose9108.3[4]
Human Kidney Cell Culturep-Aminobenzamidine-Sepharose48.435[5]
Conditioned MediaSP-Sepharose (Ion-Exchange)9374[6]

Table 4: Purification of Kallikrein

Starting MaterialLigandRecovery (%)Specific ActivityReference
Rat PlasmaSepharose-Aprotinin (eluted with p-aminobenzamidine)82-881.23 nmoles pNA/min x mg[7]
Human PlasmaPKSI-527-Toyopearl63-[6]

Experimental Protocols

Protocol 1: General Purification of a Serine Protease using Benzamidine-Agarose

This protocol provides a general procedure for the purification of a serine protease from a crude sample. Optimization of buffer pH, salt concentration, and elution conditions may be necessary for specific proteases.

Materials:

  • Benzamidine-Agarose resin (e.g., Benzamidine Sepharose)

  • Chromatography column

  • Peristaltic pump and tubing

  • UV spectrophotometer or protein assay reagents

  • Fraction collector

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[8][9]

  • Elution Buffer (Option 1 - pH shift): 50 mM Glycine-HCl, pH 3.0[8]

  • Elution Buffer (Option 2 - Competitive Elution): 20 mM p-aminobenzamidine in Binding Buffer[8]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Regeneration Buffers:

    • High pH Wash: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5[9]

    • Low pH Wash: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5[9]

  • Storage Solution: 20% Ethanol in 50 mM Sodium Acetate, pH 4.0[8]

Procedure:

  • Column Packing:

    • Gently resuspend the Benzamidine-Agarose resin in its storage solution.

    • Pour the desired volume of slurry into the chromatography column.

    • Allow the resin to settle and the storage solution to drain.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.[8]

  • Sample Preparation and Loading:

    • Clarify the crude protein sample by centrifugation or filtration to remove any particulate matter.

    • Adjust the sample to the same pH and ionic strength as the Binding Buffer. This can be done by dialysis or buffer exchange.

    • Apply the prepared sample to the equilibrated column at a flow rate of 0.5-1 mL/min.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove unbound and non-specifically bound proteins.[8]

    • Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • For pH shift elution:

      • Elute the bound serine protease with 5-10 CV of Elution Buffer (pH 3.0).[8]

      • Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.

    • For competitive elution:

      • Elute the bound serine protease with 5-10 CV of Elution Buffer containing p-aminobenzamidine.

      • Collect fractions. Note that the eluting agent will interfere with A280 readings, so protein-containing fractions will need to be identified by other means (e.g., activity assay, SDS-PAGE).[8]

  • Analysis of Fractions:

    • Determine the protein concentration and enzymatic activity of the collected fractions.

    • Analyze the purity of the fractions using SDS-PAGE.

    • Pool the fractions containing the purified serine protease.

  • Column Regeneration and Storage:

    • Regenerate the column by washing with 3-5 CV of alternating High pH and Low pH Wash Buffers (repeat this cycle 3 times).[9]

    • Re-equilibrate the column with Binding Buffer for immediate reuse, or wash with 5 CV of Storage Solution for long-term storage at 4°C.[8]

Protocol 2: Removal of Thrombin after Fusion Protein Cleavage

This protocol is designed for the removal of thrombin from a protein sample following the cleavage of a fusion tag.

Materials:

  • HiTrap Benzamidine FF (high sub) column (pre-packed) or Benzamidine-Agarose resin

  • Syringe or chromatography system

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[10]

  • Elution Buffer: 50 mM Glycine-HCl, pH 3.0[10]

Procedure:

  • Column Equilibration:

    • Equilibrate the Benzamidine column with 5-10 CV of Binding Buffer.[10]

  • Sample Loading:

    • Apply the protein sample containing the cleaved protein of interest and thrombin to the column. The protein of interest will flow through, while the thrombin will bind to the resin.[10]

    • Collect the flow-through fraction, which contains the purified target protein.

  • Washing:

    • Wash the column with an additional 5-10 CV of Binding Buffer to ensure complete recovery of the target protein.

    • Pool the flow-through and wash fractions.

  • Thrombin Elution (for column regeneration):

    • Elute the bound thrombin with 5-10 CV of Elution Buffer.

  • Column Regeneration and Storage:

    • Regenerate and store the column as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis & Downstream Processing resin_prep Resin Equilibration loading Sample Loading resin_prep->loading sample_prep Sample Preparation (Clarification & Buffer Exchange) sample_prep->loading washing Washing (Removal of unbound proteins) loading->washing elution Elution (pH shift or competitive) washing->elution analysis Fraction Analysis (Activity Assay, SDS-PAGE) elution->analysis pooling Pooling of Pure Fractions analysis->pooling downstream Further Applications pooling->downstream

Caption: Experimental workflow for serine protease purification.

Interaction of Benzamidine with the Serine Protease Active Site

benzamidine_interaction cluster_protease Serine Protease S1 Pocket cluster_benzamidine Benzamidine Ligand asp189 Asp189 hydrophobic_pocket Hydrophobic Pocket Walls amidinium Amidinium Group (Positively Charged) amidinium->asp189 Salt Bridge (Ionic Interaction) phenyl Phenyl Ring phenyl->hydrophobic_pocket Hydrophobic Interactions

Caption: Benzamidine interaction with the serine protease active site.

Simplified Blood Coagulation Cascade

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates FVII FVII FVIIa FVIIa FVII->FVIIa FVIIa->FX activates TissueFactor Tissue Factor TissueFactor->FVIIa activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI feedback activation Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin

Caption: Simplified diagram of the blood coagulation cascade.

Troubleshooting

ProblemPossible CauseSolution
No or low binding of the target protein Incorrect binding buffer pH or ionic strength.Optimize the binding buffer. Ensure the pH is optimal for enzyme activity and binding. A salt concentration of 0.5 M NaCl is generally recommended to reduce non-specific ionic interactions.
Sample contains a competitive inhibitor.Remove any inhibitors from the sample prior to loading.
Column has lost its binding capacity.Regenerate the column according to the protocol. If capacity is still low, the resin may need to be replaced.
Low recovery of the target protein Elution conditions are too harsh, causing denaturation.Use competitive elution instead of a low pH buffer. If using low pH, ensure immediate neutralization of the fractions.
Protein has precipitated on the column.Try eluting with a buffer containing a mild non-ionic detergent or a denaturing agent like urea (note that this will likely denature the protein).
Contamination with other proteins Inadequate washing.Increase the wash volume (to 10-20 CV) and/or include a step wash with a slightly higher salt concentration in the Binding Buffer.
Non-specific ionic interactions.Ensure the Binding Buffer contains at least 0.5 M NaCl.

Conclusion

Affinity chromatography using a this compound or p-aminobenzamidine-based resin is a highly effective and selective method for the purification of a wide range of serine proteases. The protocols and data provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully purify serine proteases for their specific applications. Optimization of the general protocols may be required to achieve the best results for a particular serine protease.

References

Application Notes and Protocols for Determining the Optimal Concentration of 4-Methyl-Benzamidine for Inhibiting Trypsin-Like Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypsin-like serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them significant targets for therapeutic intervention. Benzamidine is a well-characterized competitive inhibitor of these proteases, binding reversibly to the active site.[1][2] Its derivatives are widely studied to enhance potency and selectivity.[3][4][5]

This document provides a comprehensive guide to determining the optimal inhibitory concentration of 4-methyl-benzamidine, a derivative of benzamidine. While extensive quantitative data for this compound is not widely available in published literature, this guide offers a detailed protocol to empower researchers to determine its specific inhibitory constants (IC50 and Ki). The provided data for benzamidine and other derivatives will serve as a valuable reference point.

Mechanism of Action: Competitive Inhibition

This compound, like its parent compound, is expected to act as a competitive inhibitor. The positively charged amidino group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like proteases. This reversible binding to the enzyme's active site prevents the substrate from binding, thereby inhibiting enzymatic activity.[1]

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) P Products (P) ES->P + E E_i Trypsin (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_i->EI + I E_i->ES_i + S I This compound (I) S_i Substrate (S)

Caption: Mechanism of competitive inhibition of trypsin by this compound.

Quantitative Inhibitory Data for Benzamidine Derivatives

The following table summarizes the inhibition constants (Ki) and IC50 values for benzamidine and related derivatives against various trypsin-like proteases. This data provides a comparative baseline for the expected potency of this compound.

InhibitorProtease TargetInhibition Constant (Ki)IC50
Benzamidine Trypsin19 µM, 21 µM, 35 µM[2][6][7]-
Plasmin350 µM[8]-
Thrombin220 µM[8]-
Tryptase20 µM[6]-
uPA97 µM[6]-
Factor Xa110 µM[6]-
4-Aminobenzamidine Human Tissue Kallikrein146 µM[9]-
TEG-Benzamidine Trypsin-79 µM[8]

Protocol: Determination of IC50 and Ki for this compound

This protocol describes a colorimetric assay to determine the inhibitory potency of this compound against trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as a chromogenic substrate.

Principle

Trypsin catalyzes the hydrolysis of L-BAPNA, releasing p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm. The rate of pNA formation is proportional to trypsin activity. In the presence of an inhibitor like this compound, the rate of hydrolysis decreases. By measuring this decrease at various inhibitor concentrations, the IC50 (concentration of inhibitor required for 50% inhibition) and the inhibition constant (Ki) can be determined.

Materials and Reagents
  • This compound (Inhibitor)

  • Trypsin (from bovine pancreas, e.g., Sigma-Aldrich T8003)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich B3279)

  • Tris-HCl

  • Calcium Chloride (CaCl2)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Solution Preparation
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.2):

    • Dissolve 6.05 g of Tris base and 2.94 g of CaCl2·2H2O in 900 mL of deionized water.

    • Adjust the pH to 8.2 with 1M HCl.

    • Bring the final volume to 1 L with deionized water.

  • Trypsin Stock Solution (1 mg/mL):

    • Dissolve 10 mg of trypsin in 10 mL of cold 1 mM HCl.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Trypsin Solution (e.g., 20 µg/mL):

    • Immediately before use, dilute the stock solution in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate with an absorbance change of ~0.5-1.0 over 10-15 minutes.

  • Inhibitor Stock Solution (e.g., 10 mM this compound):

    • Dissolve the appropriate amount of this compound in DMSO.

    • Store at -20°C.

  • Substrate Stock Solution (60 mM L-BAPNA):

    • Dissolve 261 mg of L-BAPNA in 10 mL of DMSO.

    • Store at -20°C, protected from light.

  • Working Substrate Solution (e.g., 1.2 mM L-BAPNA):

    • Immediately before use, dilute the stock solution in pre-warmed (37°C) Assay Buffer.

Experimental Workflow: IC50 Determination

G prep Prepare Reagents (Buffer, Trypsin, Inhibitor, Substrate) serial Perform Serial Dilution of this compound in Assay Buffer prep->serial plate Plate Setup: - Blank (Buffer + Substrate) - Control (Trypsin + Buffer) - Test (Trypsin + Inhibitor) add_trypsin Add Working Trypsin Solution to Control and Test wells plate->add_trypsin serial->plate preincubate Pre-incubate plate (e.g., 10 min at 37°C) add_trypsin->preincubate add_substrate Initiate Reaction: Add Working Substrate Solution to all wells preincubate->add_substrate read Read Absorbance at 405 nm (Kinetic mode for 10-15 min) add_substrate->read analyze Data Analysis: Calculate reaction rates (V) read->analyze calc_ic50 Calculate % Inhibition and determine IC50 analyze->calc_ic50 G raw_data Kinetic Absorbance Data (Abs vs. Time) calc_rate Calculate Reaction Rate (V) (Slope of linear phase for each well) raw_data->calc_rate subtract_blank Subtract Blank Rate from all other rates calc_rate->subtract_blank calc_inhibition % Inhibition = [1 - (V_inhibitor / V_control)] * 100 subtract_blank->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor Concentration] calc_inhibition->plot_data fit_curve Fit a Sigmoidal Dose-Response Curve plot_data->fit_curve get_ic50 Determine IC50 (Concentration at 50% Inhibition) fit_curve->get_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) get_ic50->calc_ki

References

Application of 4-Methyl-Benzamidine in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of proteomics, preserving the integrity of the protein landscape of a given sample is paramount. A significant challenge during sample preparation is the prevention of protein degradation by endogenous proteases released upon cell or tissue lysis. Serine proteases, a major class of proteolytic enzymes, are particularly active and can significantly alter the proteome, leading to biased results and loss of valuable biological information. 4-Methyl-benzamidine, a derivative of the well-known competitive serine protease inhibitor benzamidine, serves as a crucial tool for researchers to safeguard their samples. This document provides detailed application notes and protocols for the effective use of this compound hydrochloride in proteomics workflows.

This compound functions as a reversible, competitive inhibitor of trypsin-like serine proteases. Its chemical structure mimics the side chain of arginine, allowing it to bind to the S1 pocket of the enzyme's active site, thereby blocking substrate access and preventing proteolytic activity. Its inclusion in lysis buffers is a standard and effective practice to inhibit serine proteases such as trypsin, thrombin, and plasmin, ensuring that the in vivo proteome is accurately represented in downstream analyses like mass spectrometry.

Quantitative Data: Inhibitor Properties and Efficacy

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Chemical Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Appearance White to off-white solid
Solubility Soluble in aqueous solutions
Storage Store at 2-8°C, protect from moisture

Table 2: Inhibitory Constants (Ki) of Benzamidine Against Common Serine Proteases

Target ProteaseOrganismKi (µM)Inhibition Type
Trypsin Bovine18.4Competitive
Thrombin Human6.5Competitive
Plasmin Human350Competitive
Factor Xa Human-Competitive Inhibitor

Note: The Ki values presented are for the parent compound, benzamidine. The 4-methyl derivative is expected to have similar or enhanced inhibitory activity against these proteases.

Visualized Mechanisms and Workflows

To better illustrate the underlying principles and practical application of this compound, the following diagrams have been generated.

G Mechanism of Competitive Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition with this compound E Serine Protease (Enzyme) ES Enzyme-Substrate Complex E->ES + S S Protein (Substrate) ES->E + P P Cleaved Peptides (Products) E2 Serine Protease (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I S2 Protein (Substrate) E2->S2 X (Blocked) I This compound (Inhibitor) S2->E2 G Proteomics Sample Preparation Workflow start 1. Sample Collection (Cells/Tissue) lysis 3. Cell Lysis / Homogenization (on ice) start->lysis lysis_prep 2. Lysis Buffer Preparation - Add this compound (1-10 mM) - Add other inhibitors (phosphatase, etc.) lysis_prep->lysis centrifuge 4. Clarification (Centrifugation at 4°C) lysis->centrifuge supernatant 5. Collect Supernatant (Protein Lysate) centrifuge->supernatant quant 6. Protein Quantification (e.g., BCA Assay) supernatant->quant downstream 7. Downstream Analysis - SDS-PAGE - In-solution/In-gel Digestion - Mass Spectrometry quant->downstream G Simplified Coagulation Cascade (Intrinsic Pathway) XII Factor XII XIIa Factor XIIa (Serine Protease) XII->XIIa Contact Activation XIa Factor XIa (Serine Protease) XIIa->XIa cleaves XI XI Factor XI IXa Factor IXa (Serine Protease) XIa->IXa cleaves IX IX Factor IX Xa Factor Xa (Serine Protease) IXa->Xa cleaves X X Factor X Thrombin Thrombin (Serine Protease) Xa->Thrombin cleaves Prothrombin Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin cleaves Fibrinogen Fibrinogen Fibrinogen inhibitor This compound Inhibits these Proteases inhibitor->XIIa inhibitor->XIa inhibitor->IXa inhibitor->Xa inhibitor->Thrombin

References

4-Methyl-benzamidine: A Key Component in Protease Inhibitor Cocktails for Robust Protein Protection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteases, ubiquitous enzymes that catalyze the breakdown of proteins, pose a significant challenge during in vitro protein studies. Uncontrolled proteolytic activity can lead to sample degradation, loss of protein function, and unreliable experimental results. The inclusion of protease inhibitors in experimental buffers is a critical step to ensure protein integrity. 4-Methyl-benzamidine, a competitive reversible inhibitor of serine proteases, serves as a valuable component in protease inhibitor cocktails. This document provides detailed application notes and protocols for the effective use of this compound as part of a comprehensive protease inhibition strategy.

Introduction to this compound

This compound belongs to the benzamidine class of compounds, which are known for their ability to inhibit serine proteases.[1] These proteases, characterized by a serine residue in their active site, are a major class of proteolytic enzymes found in virtually all cell types and tissues.[2] Benzamidine and its derivatives, including this compound, act as competitive inhibitors by binding to the active site of the protease, thus preventing the binding and cleavage of the natural substrate.[1][3] The methyl group at the 4th position of the benzene ring can influence the inhibitor's binding affinity and specificity for different proteases compared to the parent compound, benzamidine.

The reversible nature of this compound's inhibition is advantageous in certain applications where the removal of the inhibitor may be desired.[2] It is a common practice to include benzamidine or its derivatives in a "cocktail" of protease inhibitors to provide broad-spectrum protection against various protease classes.[4][5]

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. Its mechanism of action involves the amidino group, which mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This structural similarity allows this compound to fit into the S1 specificity pocket of the protease's active site. The positively charged amidinium ion forms an ionic bond with a negatively charged aspartate residue at the bottom of the S1 pocket, effectively blocking the active site and preventing substrate binding and subsequent hydrolysis.

cluster_0 Serine Protease Active Site cluster_1 Inhibition by this compound Serine_Protease Serine Protease (e.g., Trypsin) Active_Site Active Site (S1 Pocket) Serine_Protease->Active_Site contains Cleavage Protein Cleavage Active_Site->Cleavage leads to Inhibition Inhibition of Proteolytic Activity Active_Site->Inhibition resulting in Substrate Protein Substrate (with Arginine/Lysine) Substrate->Active_Site binds to 4_Methyl_benzamidine This compound 4_Methyl_benzamidine->Active_Site competitively binds to

Figure 1. Competitive inhibition of serine proteases by this compound.

Quantitative Data: Inhibitory Properties

While specific inhibitory constants (Ki) for this compound are not as widely reported as for benzamidine, data for substituted benzamidines provide valuable insights into their efficacy. The inhibitory activity is dependent on the specific protease and the nature of the substituent on the benzamidine ring.[6]

InhibitorProteaseKi (µM)Comments
BenzamidineTrypsin35[7]Strong inhibitor.
BenzamidinePlasmin350[7]Moderate inhibitor.
BenzamidineThrombin220[7]Moderate inhibitor.
BenzamidineTrypsin-like proteases11.2 - 18.4[8]Varies with the specific enzyme.
Substituted BenzamidinesTrypsin, Thrombin, Plasmin, C1sVariesInhibition is influenced by hydrophobicity and electron-donating properties of the substituent.[6]

Note: The inhibitory constants for this compound are expected to be in a similar range to benzamidine for trypsin-like proteases. Empirical determination of the optimal concentration is recommended for specific applications.

Application Notes

Formulation of Protease Inhibitor Cocktails

For broad-spectrum protection, this compound is most effective when used in a cocktail containing inhibitors for other protease classes. A typical homemade cocktail might include:

ComponentTarget Protease ClassTypical Working Concentration
This compound Serine Proteases1 mM
PMSF or AEBSFSerine Proteases1 mM
EDTAMetalloproteases1-5 mM
Pepstatin AAspartic Proteases1 µg/mL
LeupeptinSerine and Cysteine Proteases1 µg/mL
E-64Cysteine Proteases1 µg/mL

Important Considerations:

  • Solubility: Prepare stock solutions of each inhibitor in an appropriate solvent (e.g., water for benzamidine hydrochloride, DMSO or ethanol for others) before adding to the aqueous lysis buffer.

  • Stability: PMSF is unstable in aqueous solutions and should be added fresh to the lysis buffer immediately before use.[4]

  • Compatibility: EDTA chelates divalent metal ions, which may interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC) for His-tagged protein purification. In such cases, use an EDTA-free cocktail.

Experimental Protocols

Protocol 1: Preparation of a 100X Stock Protease Inhibitor Cocktail

This protocol provides instructions for preparing a general-purpose 100X protease inhibitor cocktail that can be stored at -20°C.

Materials:

  • This compound hydrochloride

  • AEBSF hydrochloride

  • Leupeptin hemisulfate

  • Pepstatin A

  • E-64

  • EDTA disodium salt

  • DMSO

  • Sterile, deionized water

Procedure:

  • Prepare Individual Stock Solutions:

    • 1 M this compound: Dissolve the appropriate amount of this compound hydrochloride in sterile water.

    • 100 mM AEBSF: Dissolve AEBSF hydrochloride in sterile water.

    • 1 mg/mL Leupeptin: Dissolve leupeptin hemisulfate in sterile water.

    • 1 mg/mL Pepstatin A: Dissolve pepstatin A in DMSO.

    • 1 mg/mL E-64: Dissolve E-64 in sterile water.

    • 0.5 M EDTA: Dissolve EDTA disodium salt in sterile water and adjust the pH to 8.0 with NaOH to ensure complete dissolution.

  • Prepare 100X Cocktail (10 mL):

    • In a sterile conical tube, combine the following:

      • 1 mL of 1 M this compound

      • 1 mL of 100 mM AEBSF

      • 100 µL of 1 mg/mL Leupeptin

      • 100 µL of 1 mg/mL Pepstatin A

      • 100 µL of 1 mg/mL E-64

      • 1 mL of 0.5 M EDTA (optional)

      • Add sterile water to a final volume of 10 mL.

  • Storage:

    • Aliquot the 100X cocktail into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to 6 months.

Protocol 2: Cell Lysis and Protein Extraction from Cultured Mammalian Cells

This protocol describes the lysis of adherent or suspension mammalian cells using a lysis buffer supplemented with a protease inhibitor cocktail containing this compound.

Start Start: Cultured Mammalian Cells Harvest Harvest Cells (Centrifugation for suspension, Scraping for adherent) Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Prepare_Lysis_Buffer Prepare Lysis Buffer (e.g., RIPA) + 1X Protease Inhibitor Cocktail Wash->Prepare_Lysis_Buffer Lyse Add Lysis Buffer and Incubate on Ice Wash->Lyse Prepare_Lysis_Buffer->Lyse Sonicate Sonicate or Vortex to Disrupt Cells and Shear DNA Lyse->Sonicate Centrifuge Centrifuge to Pellet Cell Debris Sonicate->Centrifuge Collect Collect Supernatant (Protein Lysate) Centrifuge->Collect Quantify Determine Protein Concentration (e.g., BCA Assay) Collect->Quantify Store Store at -80°C or Proceed to Downstream Application Quantify->Store

Figure 2. Workflow for mammalian cell lysis and protein extraction.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • 100X Protease Inhibitor Cocktail (containing this compound)

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Transfer the cell culture to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant.

  • Lysis Buffer Preparation: Immediately before use, add the 100X Protease Inhibitor Cocktail to the lysis buffer to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).

  • Cell Lysis:

    • Resuspend the cell pellet in the prepared lysis buffer. A common starting point is 100-500 µL of lysis buffer per 10^6 to 10^7 cells.

    • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Use the lysate immediately for downstream applications or store it in aliquots at -80°C.

Protocol 3: Protein Purification using Affinity Chromatography

This protocol outlines a general workflow for affinity purification of a target protein from a cell lysate, emphasizing the importance of including a protease inhibitor cocktail throughout the process.

Materials:

  • Clarified protein lysate (from Protocol 2)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, Glutathione agarose for GST-tagged proteins)

  • Chromatography column

  • Binding/Wash Buffer

  • Elution Buffer

  • 100X Protease Inhibitor Cocktail (containing this compound)

Procedure:

  • Buffer Preparation: Add the 100X Protease Inhibitor Cocktail to the Binding/Wash Buffer to a final concentration of 1X. The inclusion of inhibitors in the elution buffer is optional and depends on the stability of the purified protein.

  • Column Equilibration: Equilibrate the affinity chromatography column with 5-10 column volumes of Binding/Wash Buffer containing the protease inhibitor cocktail.

  • Sample Loading: Load the clarified protein lysate onto the equilibrated column. Collect the flow-through for analysis.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer containing the protease inhibitor cocktail to remove non-specifically bound proteins.

  • Elution: Elute the target protein from the column using the Elution Buffer. Collect fractions and identify those containing the purified protein.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE and other relevant assays.

Troubleshooting

ProblemPossible CauseSolution
Protein degradation observed (e.g., on SDS-PAGE)Insufficient protease inhibition.Increase the concentration of the protease inhibitor cocktail (e.g., to 2X). Ensure the cocktail is added fresh, especially PMSF. Work quickly and keep samples on ice at all times.
Low protein yieldProteolytic degradation during purification.Include the protease inhibitor cocktail in all buffers used during the purification process.
Interference with downstream assaysPresence of specific inhibitors (e.g., EDTA).Use a protease inhibitor cocktail formulation without the interfering component. For example, use an EDTA-free cocktail for IMAC.

Conclusion

This compound is a reliable and effective serine protease inhibitor that plays a crucial role in protecting proteins from degradation during experimental procedures. Its inclusion in a well-formulated protease inhibitor cocktail provides a robust defense against a wide range of proteases, thereby ensuring the integrity and functionality of the proteins of interest. By following the detailed protocols and guidelines presented in this document, researchers can significantly improve the quality and reliability of their experimental outcomes.

References

Application Notes and Protocols for the Immobilization of 4-Methyl-Benzamidine for Affinity Matrix Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of proteins and other biomolecules based on specific, reversible interactions between a target molecule and an immobilized ligand. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin. The immobilization of benzamidine analogs onto a solid support creates an affinity matrix capable of selectively capturing these enzymes from complex biological samples like cell lysates, serum, or culture supernatants.

This document provides detailed protocols and application notes for the preparation of an affinity matrix using 4-methyl-benzamidine. As this compound lacks a primary amine or other functional group suitable for direct coupling to common pre-activated supports, a two-stage approach is presented:

  • Synthesis of a functionalized derivative: A protocol for the synthesis of p-aminomethyl-benzamidine from 4-methyl-benzonitrile is outlined. This derivative introduces a primary amine that can be readily coupled to an activated matrix.

  • Immobilization of the aminated ligand: Detailed procedures for the activation of an agarose matrix and the subsequent covalent coupling of the aminated benzamidine derivative are provided.

Furthermore, for comparative purposes and as a well-established alternative, the characteristics and protocols for the widely used p-aminobenzamidine are also included.

Data Presentation: Comparison of Benzamidine-Based Affinity Media

The choice of the affinity ligand and the coupling chemistry can significantly impact the performance of the affinity matrix. The following table summarizes key quantitative data for commercially available and laboratory-prepared benzamidine-based affinity media.

ParameterBenzamidine Sepharose 4 Fast Flow (High Sub)Benzamidine Sepharose 4 Fast Flow (Low Sub)p-Aminobenzamidine-Toyopearl (Exemplary)
Ligand p-Aminobenzamidinep-Aminobenzamidinep-Aminobenzamidine
Matrix Highly cross-linked 4% agaroseHighly cross-linked 4% agaroseHydrophilic polymer
Ligand Density ≥ 12 µmol/mL of mediumNot specified, lower than High SubVariable, dependent on pore size
Binding Capacity ≥ 35 mg trypsin/mL of mediumLower than High Sub, optimized for purityUp to >40 mg trypsin/mL of gel
Spacer Arm 14 atoms14 atomsNot specified
Coupling Chemistry Amide bondAmide bondReductive amination

Experimental Protocols

Part 1: Synthesis of p-Aminomethyl-benzamidine dihydrochloride

This protocol describes a plausible synthetic route to introduce a primary amine to this compound, making it suitable for immobilization. The synthesis starts from 4-methyl-benzonitrile.

Materials:

  • 4-methyl-benzonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ethanol

  • Gaseous hydrogen chloride (HCl)

  • Ammonia (anhydrous)

  • Sodium metal

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

Protocol:

  • Reduction of 4-methyl-benzonitrile to p-tolylmethanamine:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 4-methyl-benzonitrile in the same anhydrous solvent to the LiAlH4 suspension with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, followed by gentle reflux until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash them with ether or THF.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield p-tolylmethanamine.

  • Conversion to p-aminomethyl-benzamidine (Pinner Synthesis):

    • Dissolve the synthesized p-tolylmethanamine in a mixture of anhydrous diethyl ether and dry ethanol.

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it to form the imido ester hydrochloride.

    • Isolate the precipitated imido ester hydrochloride by filtration.

    • Treat the imido ester hydrochloride with anhydrous ammonia in ethanol to form the p-aminomethyl-benzamidine.

    • The final product can be isolated as the dihydrochloride salt.

Part 2: Immobilization of p-Aminomethyl-benzamidine to an Agarose Matrix

This section details the preparation of the affinity matrix by coupling the synthesized p-aminomethyl-benzamidine to a solid support. Cyanogen bromide (CNBr)-activated agarose is a common choice for coupling ligands with primary amines.

Materials:

  • CNBr-activated Sepharose 4B or similar agarose support

  • Synthesized p-aminomethyl-benzamidine dihydrochloride

  • Coupling buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3

  • Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • 1 mM HCl (ice-cold)

  • Sintered glass funnel

  • Reaction vessel (e.g., a Falcon tube or a small beaker)

  • End-over-end mixer

Protocol:

  • Preparation of the CNBr-activated Agarose:

    • Weigh the required amount of CNBr-activated Sepharose powder (e.g., 1 g for approximately 3.5 mL of gel).

    • Swell the dry powder in ice-cold 1 mM HCl for 15-30 minutes.

    • Transfer the swollen gel to a sintered glass funnel and wash with an excess of ice-cold 1 mM HCl (e.g., 200 mL per gram of dry powder) to remove additives and preserve the activity of the reactive groups.

    • Wash the gel with coupling buffer.

  • Coupling of the Ligand:

    • Immediately transfer the washed and activated agarose to a solution of p-aminomethyl-benzamidine dihydrochloride in coupling buffer. A typical ligand concentration is 5-10 mg/mL of gel.

    • Mix the gel slurry in an end-over-end mixer for 2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Groups:

    • After the coupling reaction, collect the gel by centrifugation or filtration.

    • Transfer the gel to the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C to block any remaining active cyanate esters. This step is crucial to prevent non-specific binding to the matrix.

  • Washing the Affinity Matrix:

    • Wash away excess ligand and blocking agent by alternating between wash buffer A and wash buffer B. Perform at least three cycles of washing with each buffer.

    • Finally, wash the prepared affinity matrix with a neutral buffer (e.g., PBS) and store it in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Part 3: Affinity Chromatography of Serine Proteases

This protocol describes the general procedure for using the prepared this compound affinity matrix to purify a target serine protease.

Materials:

  • Prepared this compound affinity matrix

  • Chromatography column

  • Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[1]

  • Elution Buffer: 0.05 M Glycine-HCl, pH 3.0 or 20 mM p-aminobenzamidine in binding buffer[1]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Sample containing the target serine protease (e.g., clarified cell lysate, serum)

  • Peristaltic pump or chromatography system

Protocol:

  • Column Packing:

    • Pack the prepared affinity matrix into a suitable chromatography column. The bed height can be between 5-15 cm.[2]

    • Equilibrate the column with 5-10 column volumes of binding/wash buffer.

  • Sample Application:

    • Apply the pre-cleared sample to the column at a low flow rate to allow for efficient binding of the target protease.

  • Washing:

    • Wash the column with 10-20 column volumes of binding/wash buffer until the absorbance at 280 nm returns to baseline, indicating that all non-bound proteins have been washed away.

  • Elution:

    • Elute the bound serine protease using the elution buffer.

      • Low pH elution: Use a buffer like 0.05 M Glycine-HCl, pH 3.0. Collect fractions into tubes containing neutralization buffer to immediately raise the pH and prevent denaturation of the eluted protein.[1]

      • Competitive elution: Use a solution of a competing agent, such as 20 mM p-aminobenzamidine, in the binding buffer.[1]

  • Regeneration and Storage:

    • After elution, regenerate the column by washing it with several column volumes of alternating high pH (e.g., wash buffer B) and low pH (e.g., wash buffer A) buffers.

    • Finally, re-equilibrate the column with the binding buffer or store it in 20% ethanol at 4°C.

Visualizations

experimental_workflow cluster_synthesis Part 1: Synthesis of p-Aminomethyl-benzamidine cluster_immobilization Part 2: Immobilization cluster_chromatography Part 3: Affinity Chromatography start 4-methyl-benzonitrile reduction Reduction with LiAlH4 start->reduction amine p-tolylmethanamine reduction->amine pinner Pinner Reaction amine->pinner final_ligand p-Aminomethyl-benzamidine pinner->final_ligand coupling Couple with p-Aminomethyl-benzamidine final_ligand->coupling agarose CNBr-activated Agarose swell_wash Swell and Wash agarose->swell_wash swell_wash->coupling blocking Block unreacted groups coupling->blocking washing Wash Matrix blocking->washing final_matrix This compound Affinity Matrix washing->final_matrix packing Column Packing & Equilibration final_matrix->packing sample_app Sample Application packing->sample_app wash_unbound Wash unbound proteins sample_app->wash_unbound elution Elution of target protease wash_unbound->elution purified_protein Purified Serine Protease elution->purified_protein

Caption: Experimental workflow for the preparation and use of a this compound affinity matrix.

immobilization_chemistry cluster_matrix Agarose Bead cluster_activation Activation cluster_ligand Ligand cluster_coupled Coupled Matrix matrix Agarose-OH activated_matrix Agarose-O-C≡N (Cyanate Ester) matrix->activated_matrix + CNBr coupled_matrix Agarose-O-C(=NH)-NH-CH₂-Ph-C(=NH)NH₂ (Isourea Linkage) activated_matrix->coupled_matrix + Ligand ligand H₂N-CH₂-Ph-C(=NH)NH₂ (p-Aminomethyl-benzamidine)

Caption: Chemical reaction for the immobilization of p-aminomethyl-benzamidine to CNBr-activated agarose.

affinity_chromatography_process start Sample containing Target Serine Protease (TSP) and other proteins column Affinity Column (Immobilized this compound) start->column 1. Sample Application flowthrough Flow-through: Unbound Proteins column->flowthrough 2. Wash eluate Eluate: Purified TSP column->eluate 3. Elution

Caption: Logical flow of the affinity chromatography process for serine protease purification.

References

Application Notes and Protocols: Utilizing 4-Methyl-benzamidine for Enhanced Protein Integrity in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of protein integrity during the preparation of tissue homogenates is a critical prerequisite for reliable downstream applications such as Western blotting, immunoprecipitation, and enzyme assays. Endogenous proteases, particularly serine proteases, are released upon cell lysis and can rapidly degrade target proteins, leading to inaccurate quantification and loss of functional activity. 4-Methyl-benzamidine, a competitive inhibitor of trypsin-like serine proteases, serves as an effective tool to mitigate this proteolytic degradation. As a derivative of benzamidine, it functions by binding to the active site of serine proteases, thereby preventing the cleavage of substrate proteins. These application notes provide detailed protocols and supporting data for the use of this compound in preserving the integrity of proteins within tissue homogenates.

Mechanism of Action

This compound is a small molecule inhibitor that competitively targets the active site of serine proteases. The core benzamidine structure mimics the side chain of arginine and lysine, which are the canonical cleavage sites for trypsin-like proteases. The positively charged amidinium group on the benzamidine ring interacts with the negatively charged aspartate residue in the S1 pocket of the protease active site. This high-affinity binding occludes the active site, preventing the access of protein substrates and thereby inhibiting proteolytic activity. The methyl group at the 4th position of the benzene ring can further influence the binding affinity and specificity of the inhibitor.

Quantitative Data: Inhibitory Activity of Benzamidine Derivatives

While specific inhibition constants (Ki) for this compound are not widely published, the inhibitory activities of its parent compound, benzamidine, against key serine proteases are well-documented and provide a strong indication of its efficacy. The following table summarizes the reported Ki values for benzamidine against common serine proteases. It is anticipated that this compound will exhibit a similar inhibitory profile.

EnzymeCommon Substrates in Tissue LysatesInhibitorKi (µM)Inhibition Type
Trypsin Various intracellular and extracellular proteinsBenzamidine18.4[1]Competitive
Plasmin Fibrin, extracellular matrix proteinsBenzamidine-Competitive[1]
Thrombin Fibrinogen, protease-activated receptorsBenzamidine-Competitive[1]

Note: The Ki value for benzamidine against trypsin is provided as a reference for its inhibitory potency.[1] The inhibitory effect on plasmin and thrombin is also well-established as competitive.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound Hydrochloride

Materials:

  • This compound hydrochloride (MW: 170.64 g/mol )

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 17.06 mg of this compound hydrochloride.

  • Dissolve the powder in 1 mL of nuclease-free water to achieve a final concentration of 100 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Protocol 2: Preparation of Lysis Buffer Containing this compound for Tissue Homogenization

Materials:

  • Tissue of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer)

  • 100 mM this compound hydrochloride stock solution

  • Other protease and phosphatase inhibitors (optional, but recommended)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based homogenizer)

  • Refrigerated centrifuge

Procedure:

  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

  • Weigh the tissue and chop it into small pieces on ice.

  • Prepare the lysis buffer on ice. For every 1 mL of lysis buffer, add 10 µL of the 100 mM this compound stock solution to achieve a final concentration of 1 mM.

    • Note: The optimal concentration of this compound may vary depending on the tissue type and the abundance of serine proteases. A concentration range of 0.5 mM to 2 mM can be tested to determine the most effective concentration for your specific application.

  • If desired, add other protease and phosphatase inhibitors to the lysis buffer to create a comprehensive inhibitor cocktail.

  • Add the appropriate volume of lysis buffer containing this compound to the tissue. A general guideline is to use 500 µL of lysis buffer per 100 mg of tissue.

  • Homogenize the tissue on ice until no visible chunks remain.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (lysate) and transfer it to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C for long-term storage.

Visualizations

Experimental Workflow for Protein Extraction with this compound

G start Excise and Wash Tissue weigh Weigh and Mince Tissue on Ice start->weigh homogenize Homogenize Tissue in Lysis Buffer weigh->homogenize lysis_buffer Prepare Lysis Buffer with 1 mM this compound lysis_buffer->homogenize incubate Incubate on Ice for 30 min homogenize->incubate centrifuge Centrifuge at 14,000 x g for 15 min at 4°C incubate->centrifuge collect Collect Supernatant (Lysate) centrifuge->collect quantify Quantify Protein Concentration collect->quantify downstream Downstream Applications (Western Blot, IP, etc.) quantify->downstream

Caption: Workflow for preserving protein integrity using this compound.

Signaling Pathway: Inhibition of Serine Protease-Mediated Caspase-3 Activation

During apoptosis, or in response to cellular stress during tissue homogenization, serine proteases can be released and contribute to the degradation of key signaling proteins. One critical event is the cleavage and activation of pro-caspase-3, a key executioner caspase in the apoptotic pathway. This compound can inhibit these serine proteases, thereby preventing the premature or unwanted activation of caspase-3 and preserving the integrity of the apoptotic signaling pathway for accurate analysis.

G cluster_inhibition Inhibition by this compound cluster_pathway Apoptotic Signaling Pathway SerineProtease Serine Proteases (e.g., released during lysis) ProCaspase3 Pro-caspase-3 (Inactive) SerineProtease->ProCaspase3 Cleavage Inhibitor This compound Inhibitor->SerineProtease Inhibits Caspase3 Caspase-3 (Active) ProCaspase3->Caspase3 Activation Apoptosis Apoptotic Events (Protein Degradation) Caspase3->Apoptosis

References

Troubleshooting & Optimization

4-Methyl-benzamidine solubility issues in high concentration stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 4-Methylbenzamidine, particularly in high-concentration stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylbenzamidine and why is its hydrochloride salt typically used?

4-Methylbenzamidine is a small molecule that acts as a competitive inhibitor of serine proteases, enzymes that play a crucial role in various biological processes, including the coagulation cascade.[1][2] For experimental purposes, it is commonly supplied as 4-Methylbenzamidine hydrochloride. The hydrochloride salt form generally exhibits improved stability and solubility in aqueous solutions, which simplifies its incorporation into experimental protocols.[1]

Q2: In which solvents is 4-Methylbenzamidine hydrochloride soluble?

While specific quantitative solubility data for 4-Methylbenzamidine hydrochloride is not extensively published, its general solubility profile can be inferred from its chemical structure and information on similar compounds. It is known to be soluble in aqueous solutions.[1] Based on the properties of other benzamidine derivatives, it is expected to be soluble in polar organic solvents.

Q3: My 4-Methylbenzamidine hydrochloride is not dissolving completely. What should I do?

If you are experiencing difficulty dissolving 4-Methylbenzamidine hydrochloride, consider the following troubleshooting steps:

  • Increase Sonication/Vortexing: Ensure vigorous mixing to break up any powder aggregates.

  • Gentle Warming: Gently warm the solution to 37°C. An increase in temperature can often improve the solubility of a compound. However, avoid excessive heat to prevent potential degradation.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For amidine hydrochlorides, solubility in aqueous solutions is generally good. If you are using a buffered solution, ensure the pH is compatible with maintaining the protonated, more soluble form of the amidine group.

Q4: My compound precipitates when I dilute my high-concentration DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

This phenomenon, often called "precipitation upon dilution," is a common issue when a compound is highly soluble in a strong organic solvent like DMSO but less soluble in an aqueous environment. The rapid change in solvent polarity causes the compound to crash out of the solution.

Here are several strategies to mitigate this:

  • Reduce the Final Concentration: The simplest approach is to work with a lower final concentration of 4-Methylbenzamidine in your assay.

  • Use a Co-solvent System: Instead of 100% DMSO, consider preparing your stock solution in a mixture of DMSO and a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG400).

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock in an intermediate solvent or in the final aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.

  • Maintain a Low Final DMSO Concentration: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

SolventQualitative SolubilityRecommended Starting Stock Concentration
WaterSoluble10-50 mM
DMSOExpected to be soluble50-100 mM
EthanolExpected to be soluble10-50 mM
PBS (pH 7.4)Soluble10-50 mM

Note: The provided concentration ranges are for guidance. The maximum achievable concentration should be determined empirically.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of 4-Methylbenzamidine Hydrochloride in DMSO

Materials:

  • 4-Methylbenzamidine hydrochloride (MW: 170.64 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out 17.06 mg of 4-Methylbenzamidine hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Adding the Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming to 37°C can also aid dissolution.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Signaling Pathway and Experimental Workflow Visualization

The Coagulation Cascade and Inhibition by Serine Protease Inhibitors

The coagulation cascade is a series of enzymatic reactions involving serine proteases that leads to the formation of a fibrin clot. 4-Methylbenzamidine, as a serine protease inhibitor, can interfere with this cascade at multiple points by inhibiting the activity of enzymes like thrombin and Factor Xa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates TissueFactor Tissue Factor VIIa Factor VIIa TissueFactor->VIIa activates VII Factor VII VII->VIIa VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 4-Methylbenzamidine (Serine Protease Inhibitor) Inhibitor->Xa inhibits Inhibitor->Thrombin inhibits

Caption: The coagulation cascade highlighting inhibition points by serine protease inhibitors.

Experimental Workflow for Assessing Compound Solubility

The following workflow outlines a systematic approach to determining the solubility of a compound in a new solvent or buffer system.

Solubility_Workflow start Start: Weigh Compound add_solvent Add small volume of solvent start->add_solvent vortex Vortex vigorously add_solvent->vortex observe Visually inspect for dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Partially Dissolved / Insoluble observe->not_dissolved No sonicate Sonicate for 10-15 min not_dissolved->sonicate warm Gently warm to 37°C sonicate->warm observe2 Visually inspect again warm->observe2 observe2->dissolved Yes end_insoluble End: Insoluble at this concentration observe2->end_insoluble No

Caption: A logical workflow for determining the solubility of a compound.

References

Technical Support Center: Optimizing 4-Methyl-Benzamidine Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 4-methyl-benzamidine in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound to maximize its on-target effects while minimizing off-target activities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other benzamidine derivatives, functions as a competitive inhibitor of serine proteases. It primarily targets the active site of enzymes such as trypsin, thrombin, and plasmin, thereby blocking their proteolytic activity. The amidine group of this compound mimics the side chain of arginine, a common substrate for these proteases, allowing it to bind to the S1 specificity pocket of the enzyme's active site.

Q2: What are the potential off-target effects of this compound?

A2: At higher concentrations, this compound can exhibit off-target effects, leading to cytotoxicity and interference with cellular signaling pathways. While specific off-target signaling pathways for this compound are not extensively documented, related benzamidine and benzamide compounds have been shown to potentially influence pathways such as PI3K/Akt and NF-κB. It is crucial to determine the optimal concentration to avoid such unintended effects.

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration depends on your specific application, the target protease, and the cell line being used. A critical first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your target protease and the cytotoxic concentration (CC50) for your cell line. The ideal working concentration should be potent enough to inhibit the target enzyme without causing significant cell death.

Q4: I am observing high levels of cell death in my experiments. What could be the cause and how can I troubleshoot this?

A4: High cytotoxicity is a common issue when using small molecule inhibitors. Here are some potential causes and troubleshooting steps:

  • Concentration is too high: You may be using a concentration of this compound that is toxic to your cells. Refer to the cytotoxicity data in the tables below and perform a dose-response experiment to determine the IC50 value for your specific cell line.

  • Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is essential to establish a baseline cytotoxicity profile for the cell lines used in your experiments.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure your final solvent concentration in the culture medium is low and consistent across all experimental conditions, including vehicle controls.

Troubleshooting Guides

Issue 1: Suboptimal Inhibition of Target Protease
Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment to determine the Ki or IC50 for your specific protease. Start with a broad range of concentrations around the expected effective concentration.
Enzyme Inactivity Ensure the protease is active. Run a positive control with a known substrate and without any inhibitor.
Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Steps
Concentration Too High Lower the concentration of this compound. Use the lowest effective concentration that achieves the desired on-target effect.
Non-specific Binding Include appropriate controls, such as a non-targeting compound or a cell line that does not express the target protease, to assess non-specific effects.
Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line.

Quantitative Data Summary

Table 1: Inhibitory Potency of Benzamidine Derivatives Against Serine Proteases
Inhibitor Target Protease Inhibition Constant (Ki)
BenzamidineTrypsin19 µM
BenzamidineAcrosin (boar sperm)4 µM
p-MethylbenzamidineThrombinWeaker binding than p-(2-oxo-1-propyl)benzamidine, but stronger than benzamidine.
Table 2: Cytotoxicity of Benzamide/Benzamidine Derivatives in Various Cell Lines
Compound Cell Line Cancer Type IC50
Novel 4-methylbenzamide derivative 7K562Chronic Myeloid Leukemia2.27 µM
Novel 4-methylbenzamide derivative 7HL-60Acute Promyelocytic Leukemia1.42 µM
Novel 4-methylbenzamide derivative 7OKP-GSRenal Carcinoma4.56 µM
Novel 4-methylbenzamide derivative 10K562Chronic Myeloid Leukemia2.53 µM
Novel 4-methylbenzamide derivative 10HL-60Acute Promyelocytic Leukemia1.52 µM
Novel 4-methylbenzamide derivative 10OKP-GSRenal Carcinoma24.77 µM
Molybdenum(II) complexes with 2-(pyridine-2-yl)-1H-benzo[d]imidazole ligandHeLaCervical Cancer12 µM and 15 µM
ICD-85HeLaCervical Cancer25 ± 2.9 µg/mL (72h)
Saraca indica aqueous extractHepG2Hepatocellular Carcinoma800 µg/mL (50% viability)
Saraca indica aqueous extractHEK293Normal Human Embryonic Kidney800 µg/mL (50% viability)

Note: The IC50 values presented are for various benzamide and benzamidine derivatives and may not be directly representative of this compound. These values should be used as a guide for designing initial dose-response experiments.

Experimental Protocols

Protocol 1: Determining the Inhibition Constant (Ki) of this compound

This protocol outlines a general procedure for determining the Ki of an inhibitor for a target protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified target protease (e.g., trypsin)

  • This compound hydrochloride

  • Appropriate chromogenic or fluorogenic substrate for the protease

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • Prepare the substrate solution in the assay buffer at a concentration around its Michaelis-Menten constant (Km).

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the Ki value. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

This protocol provides a standard method for evaluating the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_on_target On-Target Effect cluster_off_target Off-Target Effect cluster_analysis Analysis & Optimization prep_compound Prepare this compound stock solution dose_response_enzyme Dose-Response Curve (Protease Inhibition Assay) prep_compound->dose_response_enzyme dose_response_cells Dose-Response Curve (Cytotoxicity Assay - e.g., MTT) prep_compound->dose_response_cells prep_cells Culture and seed cells prep_cells->dose_response_enzyme prep_cells->dose_response_cells determine_ki Determine Ki dose_response_enzyme->determine_ki compare_data Compare Ki and IC50 determine_ki->compare_data determine_ic50 Determine IC50 dose_response_cells->determine_ic50 determine_ic50->compare_data optimize_conc Select Optimal Concentration (Effective concentration with minimal cytotoxicity) compare_data->optimize_conc

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Hypothesized Off-Target Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt ikk IKK akt->ikk nfkb_complex IκB-NF-κB ikk->nfkb_complex Phosphorylates IκB nfkb NF-κB nfkb_complex->nfkb Releases NF-κB gene_expression Gene Expression (Inflammation, Proliferation, Survival) nfkb->gene_expression Translocates to nucleus inhibitor High Concentration This compound inhibitor->pi3k Potential Inhibition? inhibitor->ikk Potential Inhibition?

Caption: Potential off-target signaling pathway interference.

Technical Support Center: Off-Target Effects of 4-Methyl-Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 4-methyl-benzamidine on non-serine proteases. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound, like its parent compound benzamidine, is a well-established competitive inhibitor of serine proteases.[1][2][3] Its chemical structure mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, thus blocking substrate access to the active site.

Q2: Is this compound expected to inhibit non-serine proteases?

Based on its mechanism of action, this compound is not expected to be a potent inhibitor of non-serine proteases such as cysteine proteases, aspartic proteases, or metalloproteases. These protease classes utilize different catalytic mechanisms and have distinct active site architectures that are not typically recognized by benzamidine-based inhibitors. However, at high concentrations, non-specific interactions may occur.

Q3: Why am I observing unexpected inhibition in my assay when using this compound?

If you observe unexpected inhibition in an assay with a non-serine protease, consider the following possibilities:

  • High Inhibitor Concentration: At concentrations significantly above the Ki for its primary serine protease targets, this compound may exhibit non-specific inhibition.

  • Assay Artifacts: The inhibitor may interfere with the assay technology itself (e.g., fluorescence quenching or aggregation).

  • Contaminating Proteases: Your enzyme preparation may be contaminated with serine proteases that are being inhibited by this compound.

  • Compound Purity: The purity of your this compound stock should be verified.

Q4: How can I test for off-target effects of this compound in my experiments?

To assess the selectivity of this compound, it is recommended to perform a protease panel screening. This involves testing the compound against a diverse set of proteases from different catalytic classes (serine, cysteine, aspartic, and metalloproteases) under standardized assay conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in fluorescence-based assay 1. Autofluorescence of this compound.2. Non-specific binding of the inhibitor to assay components.1. Run a control experiment with the inhibitor alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the experimental values.2. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to minimize non-specific interactions.
Inconsistent IC50 values for the target serine protease 1. Instability of this compound in the assay buffer.2. Variation in enzyme activity between experiments.1. Prepare fresh stock solutions of the inhibitor for each experiment. Ensure the pH of the assay buffer is stable.2. Always include a positive control (a known inhibitor) and a negative control (no inhibitor) in each assay plate to normalize the data.
Apparent inhibition of a non-serine protease 1. Serine protease contamination in the enzyme stock.2. Non-specific inhibition at high concentrations.1. Verify the purity of your non-serine protease preparation using SDS-PAGE or mass spectrometry. Include a specific serine protease inhibitor (other than this compound) as a control to see if it reduces the observed activity.2. Perform a dose-response curve to determine if the inhibition is concentration-dependent and only occurs at high concentrations.
Precipitation of this compound in the assay 1. Low solubility of the compound in the assay buffer.1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. If solubility issues persist, consider using a different buffer system or adding a solubilizing agent.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the off-target effects of this compound on non-serine proteases in the public domain, the following table presents a representative selectivity profile. The data for serine proteases is based on known values for benzamidine, while the data for non-serine proteases is hypothetical and illustrates the expected low potency. Researchers should experimentally determine these values for their specific conditions.

Protease ClassRepresentative EnzymeInhibitorKi (μM)IC50 (μM)
Serine Protease TrypsinBenzamidine18.4-
Serine Protease ThrombinBenzamidine220-
Serine Protease PlasminBenzamidine350-
Cysteine Protease PapainThis compound> 1000 (Hypothetical)> 1000 (Hypothetical)
Aspartic Protease Cathepsin DThis compound> 1000 (Hypothetical)> 1000 (Hypothetical)
Metalloprotease MMP-2This compound> 1000 (Hypothetical)> 1000 (Hypothetical)

Experimental Protocols

Protocol 1: Determination of IC50 for Protease Inhibition using a Fluorogenic Substrate

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a protease of interest.

Materials:

  • Purified protease

  • This compound

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the inhibitor stock solution in assay buffer.

    • Dilute the protease to a working concentration in assay buffer.

    • Prepare the fluorogenic substrate at 2x the final desired concentration in assay buffer.

  • Assay Setup:

    • Add 50 μL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells with buffer and DMSO as a no-inhibitor control.

    • Add 50 μL of the diluted enzyme solution to all wells except for the blank (no enzyme) wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add 100 μL of the 2x substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30 minutes at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[4][5][6][7]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Prepare Inhibitor (this compound) plate Dispense Inhibitor & Enzyme to Plate inhibitor->plate enzyme Prepare Enzyme enzyme->plate substrate Prepare Substrate add_substrate Add Substrate (Initiate Reaction) substrate->add_substrate incubate Incubate (15 min) plate->incubate incubate->add_substrate read_plate Kinetic Read (Fluorescence) add_substrate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity normalize Normalize Data calc_velocity->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 plot->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_logic start Unexpected Inhibition of Non-Serine Protease check_conc Is Inhibitor Concentration High? start->check_conc check_purity Is Enzyme Preparation Pure? check_conc->check_purity No nonspecific Likely Non-Specific Inhibition check_conc->nonspecific Yes check_assay Is there Assay Interference? check_purity->check_assay Yes contamination Potential Serine Protease Contamination check_purity->contamination No artifact Likely Assay Artifact check_assay->artifact Yes valid_inhibition Potential Weak Off-Target Inhibition check_assay->valid_inhibition No

Caption: Troubleshooting logic for unexpected off-target inhibition.

References

Impact of pH and temperature on 4-methyl-benzamidine stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methyl-Benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and activity of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are often an indication of compound instability. The stability of this compound can be influenced by several factors in your experimental setup, including pH, temperature, and the composition of your buffer. Degradation of the inhibitor can lead to a decrease in its effective concentration, resulting in variability in your data. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: How can I determine if this compound is degrading in my assay?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the concentration of intact this compound over time. By incubating the compound under your experimental conditions (e.g., in your assay buffer at a specific temperature) and analyzing samples at different time points, you can determine the rate of degradation. A decrease in the peak area corresponding to this compound over time is indicative of degradation.

Q3: I am observing a lower than expected inhibitory activity of this compound. What could be the cause?

A3: Lower than expected activity can stem from several factors:

  • Degradation: As mentioned, the compound may be degrading under your assay conditions.

  • Incorrect pH: The inhibitory activity of many small molecules, including protease inhibitors, is pH-dependent. The optimal pH for this compound activity should be determined for your specific protease.

  • Sub-optimal Temperature: While many assays are performed at 37°C, this may not be the optimal temperature for inhibitor stability or activity.

  • Presence of interfering substances: Components in your assay buffer or cell lysate could be interfering with the inhibitor-enzyme interaction.

Q4: Can I use a generic protease inhibitor cocktail instead of this compound?

A4: While broad-spectrum protease inhibitor cocktails are useful for general protein protection during cell lysis, they may not be ideal for studying the specific effects of inhibiting a particular serine protease.[1][2] this compound is a competitive inhibitor of serine proteases, and its use allows for more targeted investigation. If you are unsure of the proteases present in your sample, a cocktail might be a reasonable starting point, but for specific enzyme studies, a selective inhibitor like this compound is preferred.[3]

Data Presentation

Table 1: Hypothetical pH Stability of this compound

pHBuffer System (Example)Stability (% Remaining after 24h at 25°C)
3.0Citrate Buffer> 95%
5.0Acetate Buffer> 98%
7.4Phosphate-Buffered Saline (PBS)~90%
8.5Tris-HCl< 80%

Table 2: Hypothetical Temperature Stability of this compound at pH 7.4

Temperature (°C)Incubation Time (hours)Stability (% Remaining)
424> 99%
2524~90%
3724~75%
5024< 50%

Table 3: Hypothetical pH-Dependent Activity of this compound

pHRelative Inhibitory Activity (%)
5.060
6.085
7.0100
8.095
9.070

Experimental Protocols

Protocol 1: Determining the Stability of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under specific pH and temperature conditions.

Objective: To quantify the degradation of this compound over time.

Materials:

  • This compound hydrochloride

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers of desired pH (e.g., citrate, phosphate, Tris)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Prepare working solutions by diluting the stock solution into the different pH buffers to be tested.

  • Incubate the working solutions at the desired temperatures.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC. A typical starting method would be a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: Serine Protease Activity Assay with this compound

This protocol describes a general method to determine the inhibitory activity of this compound against a specific serine protease using a fluorogenic substrate.

Objective: To determine the concentration-dependent inhibition of a serine protease by this compound.

Materials:

  • Purified serine protease

  • Fluorogenic protease substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC)

  • This compound hydrochloride

  • Assay buffer at the desired pH

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the serine protease solution to each well.

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at the desired temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).[4][5]

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Protein Purification cluster_analysis Analysis cell_lysis Cell Lysis add_inhibitor Add this compound cell_lysis->add_inhibitor Prevent Proteolysis clarification Clarification (Centrifugation) add_inhibitor->clarification chromatography Affinity Chromatography clarification->chromatography elution Elution chromatography->elution sds_page SDS-PAGE elution->sds_page Purity Check activity_assay Activity Assay elution->activity_assay Functional Analysis

Caption: Protein purification workflow with the inclusion of this compound to prevent proteolytic degradation.

stability_logic cluster_factors Environmental Factors compound This compound degradation Degradation compound->degradation ph pH ph->degradation temperature Temperature temperature->degradation loss_of_activity Loss of Activity degradation->loss_of_activity

Caption: Logical relationship showing the impact of pH and temperature on the stability and activity of this compound.

References

Removing 4-methyl-benzamidine from purified protein samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the serine protease inhibitor 4-methyl-benzamidine from purified protein samples.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove this compound from my purified protein sample?

This compound is a reversible inhibitor of serine proteases and is often included in purification buffers to prevent protein degradation. However, its presence can interfere with downstream applications by inhibiting the activity of your target protein (if it's a serine protease), affecting enzymatic assays, or interfering with biophysical characterization techniques.

Q2: What are the common methods to remove small molecules like this compound from protein samples?

The most common and effective methods for removing small molecules from protein samples are:

  • Dialysis: A process where the protein sample is placed in a semi-permeable membrane, allowing small molecules to diffuse out into a larger volume of buffer.[1][2][3]

  • Size Exclusion Chromatography (SEC) / Desalting: A chromatographic technique that separates molecules based on their size. Larger protein molecules pass through the column quickly, while smaller molecules like this compound are retained longer, allowing for their separation.[4][5][6]

  • Tangential Flow Filtration (TFF) / Diafiltration: A filtration method where the protein solution is passed tangentially across a membrane. The protein is retained, while small molecules pass through the membrane with the buffer.[7][8][9]

Q3: How do I choose the best method for my experiment?

The choice of method depends on several factors, including your sample volume, protein concentration, the required final purity, and the equipment available. The table below provides a comparison to help you decide.

Data Presentation: Comparison of Removal Methods

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Diffusion across a semi-permeable membrane based on a concentration gradient.[2]Separation based on molecular size using a porous resin.[5]Size-based separation using a semi-permeable membrane with pressure and tangential flow.[7]
Typical Efficiency High; can remove small molecules to negligible levels with sufficient buffer exchanges.[10][11]Very high; excellent for removing salts and other small contaminants.[4]High; can achieve >99.5% removal of small, permeable solutes with sufficient diafiltration volumes.[12]
Sample Volume Wide range (microliters to liters).Small to large scale; sample volume is a percentage of the column volume.[4]Ideal for larger volumes (milliliters to thousands of liters).[8]
Processing Time Slow (several hours to overnight) due to reliance on diffusion.[2][3]Fast (minutes to a couple of hours).[3]Fast and efficient, especially for large volumes.[8]
Protein Concentration Sample is often diluted during the process.[13]Can cause sample dilution.Can be used to concentrate the sample simultaneously.[8]
Advantages Gentle on proteins, simple setup, and suitable for a wide range of sample volumes.[1]Fast, high resolution, and can be used for buffer exchange in a single step.[14]Fast, scalable, and allows for simultaneous concentration and buffer exchange.[8][9]
Disadvantages Time-consuming, potential for sample dilution, and risk of protein loss due to non-specific binding to the membrane.[15]Can dilute the sample, potential for protein loss on the column, and requires a chromatography system.Requires specialized equipment, and potential for membrane fouling or protein loss due to shear stress.

Troubleshooting Guides

Issue 1: Residual this compound detected after removal procedure.
Possible Cause Troubleshooting Step
Insufficient Buffer Exchange (Dialysis/TFF) Increase the number of buffer changes or the total volume of diafiltration buffer. For dialysis, ensure the buffer volume is at least 200-500 times the sample volume.[11][16] For TFF, perform additional diafiltration volumes (e.g., 5-7 diavolumes for >99% removal).[12]
Poor Resolution (SEC) Optimize your SEC column and conditions. Ensure the column is well-packed and of sufficient length for good resolution.[17] Decrease the flow rate to improve separation.[18]
Non-specific Binding This compound may be non-specifically interacting with your protein. Try altering the buffer conditions (e.g., increase salt concentration slightly) during the removal step to disrupt these interactions.
Incorrect Membrane/Resin Choice For dialysis and TFF, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your protein while allowing this compound to pass through. A general rule is to use a MWCO that is 3 to 6 times lower than the molecular weight of your protein.[8] For SEC, choose a resin with a fractionation range suitable for separating small molecules from your protein.[6]
Issue 2: Significant loss of protein sample.
Possible Cause Troubleshooting Step
Protein Precipitation The removal of this compound or the change in buffer composition may be causing your protein to become unstable and precipitate. Consider performing a gradual buffer exchange. Additives like glycerol or arginine can sometimes help maintain protein solubility.[15]
Non-specific Adsorption Your protein may be binding to the dialysis membrane, SEC resin, or TFF membrane. For dialysis, try using a low-protein-binding membrane. For SEC, ensure the buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions with the resin.[19] For TFF, select a membrane material known for low protein binding.
Incorrect MWCO (Dialysis/TFF) If the MWCO of your membrane is too close to the molecular weight of your protein, you may be losing protein through the pores. Choose a membrane with a smaller MWCO.[8]
Proteolytic Degradation If this compound was the only protease inhibitor, its removal might lead to degradation of your protein by any remaining trace proteases. Consider adding a different type of protease inhibitor to the final buffer if compatible with your downstream application.

Experimental Protocols

Protocol 1: Dialysis for Removal of this compound
  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 2-3 times smaller than the molecular weight of your protein. Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or boiling in a buffer solution.[13]

  • Sample Loading: Load your protein sample into the prepared dialysis tubing or cassette, leaving some space for potential volume increase.

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.[11][16] The dialysis buffer should be the desired final buffer for your protein.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer and repeat the process at least two more times. For maximum removal, the final dialysis can be performed overnight.[2][16]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your protein sample.

Protocol 2: Size Exclusion Chromatography (SEC) for Desalting/Removal of this compound
  • Column and Buffer Preparation: Select a desalting column (e.g., packed with Sephadex G-25) with a fractionation range appropriate for separating your protein from small molecules.[4] Equilibrate the column with at least 2-3 column volumes of your desired final buffer. Ensure the buffer is degassed to prevent air bubbles from entering the column.[4]

  • Sample Preparation: Centrifuge your protein sample to remove any precipitates.

  • Sample Application: Load the protein sample onto the equilibrated column. The sample volume should typically be between 2.5% and 30% of the total column volume, depending on the resin and desired resolution.[4]

  • Elution: Elute the column with the equilibration buffer. The larger protein molecules will travel through the column faster and elute first. The smaller this compound molecules will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm. The first peak corresponds to your purified protein, now free of this compound.

Protocol 3: Tangential Flow Filtration (TFF) for Diafiltration/Removal of this compound
  • System and Membrane Preparation: Select a TFF membrane (e.g., ultrafiltration membrane) with an appropriate MWCO (3-6 times smaller than your protein's molecular weight).[8] Prepare and install the membrane in the TFF system according to the manufacturer's protocol. Flush the system with water and then equilibrate with the desired final buffer.

  • Sample Processing: Load your protein sample into the system's reservoir.

  • Diafiltration: Begin the diafiltration process. Add the new, inhibitor-free buffer to the sample reservoir at the same rate that filtrate is being removed. This is known as constant volume diafiltration.[12]

  • Buffer Exchange Volume: To achieve >99% removal of a small molecule like this compound, a diafiltration of 5-7 diavolumes is typically required (one diavolume is equal to the initial sample volume).[12]

  • Concentration and Recovery: After diafiltration, the protein sample can be concentrated in the same system by stopping the addition of new buffer while continuing filtration. Once the desired volume is reached, recover the concentrated, inhibitor-free protein sample.

Visualizations

Removal_Workflow start Purified Protein with This compound method_choice Choose Removal Method start->method_choice dialysis Dialysis method_choice->dialysis Slow, Gentle sec Size Exclusion Chromatography (SEC) method_choice->sec Fast, Buffer Exchange tff Tangential Flow Filtration (TFF) method_choice->tff Scalable, Concentrates process Perform Removal Procedure dialysis->process sec->process tff->process analysis Analyze for Residual Inhibitor & Protein Recovery process->analysis success Inhibitor-Free Protein Sample analysis->success Successful troubleshoot Troubleshoot analysis->troubleshoot Unsuccessful

Caption: General workflow for removing this compound.

Troubleshooting_Tree start Problem Encountered residual_inhibitor Residual Inhibitor Detected start->residual_inhibitor protein_loss Significant Protein Loss start->protein_loss cause_inhibitor Possible Cause? residual_inhibitor->cause_inhibitor cause_loss Possible Cause? protein_loss->cause_loss insufficient_exchange Insufficient Exchange/ Poor Resolution cause_inhibitor->insufficient_exchange Incomplete Removal binding_issue Non-specific Binding cause_inhibitor->binding_issue Inhibitor Sticks to Protein wrong_mwco Incorrect MWCO/Resin cause_inhibitor->wrong_mwco Wrong Materials solution_exchange Increase buffer exchange vols/ Optimize SEC conditions insufficient_exchange->solution_exchange solution_binding Modify buffer (e.g., salt concentration) binding_issue->solution_binding solution_mwco Select appropriate MWCO/resin wrong_mwco->solution_mwco precipitation Protein Precipitation cause_loss->precipitation Sample Crashing Out adsorption Non-specific Adsorption cause_loss->adsorption Protein Sticking to Surfaces mwco_leak Protein Leaking Through Membrane cause_loss->mwco_leak Protein Passing Through solution_precipitation Gradual buffer exchange/ Add stabilizers precipitation->solution_precipitation solution_adsorption Use low-binding materials/ Optimize buffer ionic strength adsorption->solution_adsorption solution_mwco_leak Use smaller MWCO membrane mwco_leak->solution_mwco_leak

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting loss of 4-methyl-benzamidine activity in stored buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-Benzamidine

This guide provides troubleshooting for the loss of this compound activity in stored buffers, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My serine protease inhibitor cocktail containing this compound is no longer effective. What is the most likely cause?

The most common reason for the loss of this compound activity in aqueous buffers is chemical degradation via hydrolysis. The amidine group is susceptible to hydrolysis, which converts the active inhibitor into inactive 4-methyl-benzoic acid and ammonia. This process is accelerated by elevated temperatures and non-optimal pH.

Q2: What are the ideal storage conditions for aqueous buffers containing this compound?

To maximize shelf-life, aqueous solutions of this compound should be prepared fresh. If storage is necessary, aliquots should be stored at -20°C or -80°C for short periods.[1][2][3] Some suppliers suggest that frozen aliquots may be stable for a short time, but do not recommend storing aqueous solutions for more than one day.[4] The solid (crystalline) form of this compound hydrochloride is stable for years at room temperature when stored properly.[4]

Q3: How does pH affect the stability of this compound in my buffer?

Q4: Can I store my working solution at 4°C or room temperature?

Storing aqueous solutions at 4°C or room temperature is not recommended for periods longer than a day.[4] Degradation is significantly faster at these temperatures compared to frozen storage. Always prioritize preparing fresh solutions for critical experiments.

Q5: How can I verify if my stored this compound solution is still active?

You can perform a simple functional assay to test its inhibitory capacity. This typically involves incubating a known active serine protease (like trypsin) with your inhibitor solution before adding a chromogenic or fluorogenic substrate. A lack of inhibition compared to a freshly prepared control indicates the stored solution has lost activity. A detailed protocol is provided below.

Troubleshooting Guide: Loss of Inhibitor Activity

If you suspect your this compound buffer has lost activity, follow this logical troubleshooting workflow.

G start Problem: Loss of Inhibitor Activity check_storage Step 1: Review Storage Conditions - Temperature > -20°C? - Stored for > 1 week? - Buffer pH outside 4-8 range? start->check_storage is_improper Storage Improper? check_storage->is_improper prepare_fresh Primary Solution: Prepare Fresh Buffer Daily is_improper->prepare_fresh Yes test_activity Step 2: Verify Activity (Perform Protease Inhibition Assay) is_improper->test_activity No / Unsure is_active Activity Present? test_activity->is_active other_issue Conclusion: Inhibitor is active. Troubleshoot other experimental variables (e.g., enzyme, substrate). is_active->other_issue Yes degraded Conclusion: Inhibitor has likely degraded due to hydrolysis. is_active->degraded No degraded->prepare_fresh

Caption: Troubleshooting workflow for loss of inhibitor activity.

Data Summary

While specific hydrolysis rates for this compound are not published, the stability of the parent compound, benzamidine, provides a strong guideline. Hydrolysis rates are highly dependent on pH and temperature.

Table 1: Recommended Storage Conditions for Benzamidine-Based Inhibitor Solutions

Storage ConditionStock Solution (in DMSO/Ethanol)Aqueous Buffer (Working Solution)
Long-Term -80°C (up to 1-2 years)[2]Not Recommended
Short-Term -20°C (up to 1 month)[3][6]-20°C or -80°C (aliquoted, very short term)[1]
Daily Use 2-8°CPrepare Fresh Daily [4]

Table 2: pH Influence on Benzamidine Stability

pH RangeStabilityPrimary Degradation Risk
< 2 LowHydrolysis[5]
2 - 8 Optimal Stable for short-term use[5]
> 8 LowHydrolysis[5]

Key Experimental Protocol

Protocol: Functional Assay for Serine Protease Inhibition

This protocol uses trypsin and a common chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), to test the activity of a this compound solution.

Materials:

  • Trypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • L-BAPNA substrate solution (1 mM in DMSO or water)

  • Test Inhibitor: Your stored this compound solution (e.g., 100 mM stock)

  • Control Inhibitor: Freshly prepared this compound solution (e.g., 100 mM stock)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reactions: In separate wells of the microplate, prepare the following reactions in triplicate.

Well TypeAssay BufferInhibitor SolutionTrypsin Solution
No Inhibition 170 µL10 µL (Buffer)10 µL
Test Inhibitor 160 µL10 µL (Stored)10 µL
Control Inhibitor 160 µL10 µL (Fresh)10 µL
Blank 180 µL10 µL (Buffer)0 µL
  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the 1 mM L-BAPNA substrate solution to all wells. The final volume in each well is 200 µL.

  • Measure Absorbance: Immediately begin reading the absorbance at 405 nm (A₄₀₅) every minute for 15-30 minutes at 37°C. The product of L-BAPNA cleavage, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Analyze Data:

    • Calculate the rate of reaction (ΔA₄₀₅/min) for each well.

    • Interpretation:

      • The "No Inhibition" wells should show a strong, linear increase in absorbance.

      • The "Control Inhibitor" wells should show very low to no increase in absorbance.

      • If the "Test Inhibitor" wells show a rate similar to the "No Inhibition" wells, your stored solution has lost activity. If the rate is low and similar to the "Control Inhibitor," it is still active.

Visualizing the Core Problem and Solution

Mechanism of Degradation: Hydrolysis

The primary cause of activity loss is the hydrolysis of the active amidine group into an inactive carboxylate.

G cluster_reactants Reactants in Buffer cluster_products Degradation Products inhibitor This compound (Active Inhibitor) acid 4-Methyl-benzoic Acid (Inactive) inhibitor->acid Hydrolysis (Accelerated by high temp/pH) water H₂O (From aqueous buffer) ammonia Ammonia (NH₃)

Caption: Chemical hydrolysis of this compound in aqueous solution.
Mechanism of Action: Competitive Inhibition

This compound functions by competing with the natural substrate for the enzyme's active site.

G cluster_enzyme Enzyme Active Site Enzyme Serine Protease Product Product Enzyme->Product Catalysis NoReaction Binding Blocked Enzyme->NoReaction Substrate Substrate Substrate->Enzyme Binds Inhibitor This compound (Competitive Inhibitor) Inhibitor->Enzyme Competitively Binds

Caption: Diagram of competitive inhibition at a serine protease active site.

References

Minimizing non-specific binding of 4-methyl-benzamidine in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of 4-methyl-benzamidine in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its non-specific binding a concern?

This compound is a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1][2][3] It is widely used in biochemical assays and protein purification protocols to prevent proteolysis.[4] Non-specific binding occurs when this compound interacts with proteins or other molecules in a cell lysate that are not its intended serine protease targets. This can lead to inaccurate quantification of target enzyme activity, false positives in screening assays, and reduced purity of target proteins during affinity purification.

Q2: What are the primary causes of non-specific binding of this compound in cell lysates?

The primary drivers of non-specific binding for small molecules like this compound are multifactorial and include:

  • Hydrophobic Interactions: The methyl group and the benzene ring of this compound can participate in hydrophobic interactions with non-polar regions of various proteins.[1][2]

  • Electrostatic Interactions: The positively charged amidinium group can interact with negatively charged residues on protein surfaces. Increasing the salt concentration in buffers can help to mitigate these interactions.[5][6][7]

  • High Compound Concentration: Using an excessively high concentration of this compound increases the likelihood of low-affinity, non-specific interactions.[8]

  • Complex Lysate Composition: Cell lysates are complex mixtures of proteins, lipids, and nucleic acids, all of which present potential surfaces for non-specific binding.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in cell lysates.

Issue 1: High Background Signal in Enzyme Inhibition Assays
Potential Cause Troubleshooting Steps
Non-specific binding of this compound to non-target proteins.Optimize buffer conditions. Experiment with different pH levels and salt concentrations to disrupt non-specific electrostatic interactions.[6][7]
Hydrophobic interactions with assay components.Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Triton X-100 or Tween 20) in the assay buffer to reduce hydrophobic binding.[5][6][7]
Compound aggregation at high concentrations.Determine the optimal concentration of this compound by performing a dose-response curve. Use the lowest concentration that provides effective inhibition of the target protease.
Interference from lysate components.Consider a pre-clearing step for the cell lysate by incubating it with control beads to remove proteins that non-specifically bind to surfaces.[5]
Issue 2: Poor Recovery of Target Protease in Affinity Chromatography
Potential Cause Troubleshooting Steps
Non-specific binding of contaminating proteins to the affinity matrix.Pre-equilibrate the affinity matrix with a blocking agent such as Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[5][9][10]
Ionic interactions between contaminating proteins and the matrix.Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to reduce non-specific electrostatic binding.[5]
Insufficient washing of the affinity column.Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Consider including a mild detergent in the wash buffer.[5][8]
Hydrophobic interactions between contaminants and the matrix.Add a non-ionic detergent to the wash buffer to disrupt hydrophobic interactions.[6][7]

Experimental Protocols

Protocol 1: Optimizing Buffer Conditions to Minimize Non-Specific Binding

This protocol outlines a method to determine the optimal buffer conditions for reducing non-specific binding of this compound in a cell lysate-based assay.

Materials:

  • Cell lysate

  • This compound

  • Assay Buffer A (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stock solutions of NaCl (5 M) and non-ionic detergent (e.g., 10% Triton X-100)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a Matrix of Buffer Conditions: In a 96-well plate, prepare a matrix of assay buffers with varying concentrations of NaCl (e.g., 50, 150, 250, 500 mM) and a non-ionic detergent (e.g., 0%, 0.01%, 0.05%, 0.1%).

  • Add Cell Lysate: Add a consistent amount of cell lysate to each well.

  • Add this compound: Add a fixed concentration of this compound to each well. Include control wells without the compound.

  • Incubation: Incubate the plate at the desired temperature for a specified time (e.g., 30 minutes at room temperature).

  • Assay Measurement: Perform the specific assay to measure the binding or activity of interest.

  • Data Analysis: Analyze the results to identify the buffer composition that provides the lowest background signal (in the absence of the target) while maintaining the specific signal (in the presence of the target).

Quantitative Data Summary:

NaCl (mM)Detergent (%)Background Signal (RFU)Specific Signal (RFU)Signal-to-Noise Ratio
500150080005.3
1500120082006.8
250090081009.0
5000700750010.7
1500.01100083008.3
1500.05800840010.5
1500.195078008.2
Protocol 2: Pre-clearing Lysate to Reduce Non-Specific Binding

This protocol describes how to pre-clear a cell lysate to remove components that may non-specifically bind to affinity media.

Materials:

  • Cell lysate

  • Control affinity beads (e.g., sepharose beads without a coupled ligand)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation: Wash the control affinity beads twice with lysis buffer.

  • Blocking: Resuspend the beads in blocking buffer and incubate for 1 hour at 4°C with gentle rotation to block non-specific sites on the beads themselves.[5]

  • Wash Beads: Wash the blocked beads twice with lysis buffer to remove excess BSA.

  • Pre-clearing: Add the blocked control beads to the cell lysate.

  • Incubation: Incubate for 1-2 hours at 4°C with gentle rotation.

  • Clarification: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

  • Collect Supernatant: Carefully collect the supernatant, which is the pre-cleared lysate, and proceed with your main experiment.

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding Detected Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response experiment to find optimal concentration Check_Concentration->Optimize_Concentration No Check_Buffer Are buffer conditions optimized? Check_Concentration->Check_Buffer Yes Optimize_Concentration->Check_Buffer Optimize_Buffer Test varying salt (150-500mM NaCl) and detergent (0.01-0.05% Tween) concentrations Check_Buffer->Optimize_Buffer No Pre_Clear Have you pre-cleared the lysate? Check_Buffer->Pre_Clear Yes Optimize_Buffer->Pre_Clear Perform_Pre_Clear Incubate lysate with control beads and a blocking agent (e.g., BSA) Pre_Clear->Perform_Pre_Clear No End Reduced Non-Specific Binding Pre_Clear->End Yes Perform_Pre_Clear->End

Caption: Troubleshooting workflow for minimizing non-specific binding.

Experimental_Workflow Cell_Lysate Start: Cell Lysate Pre_Clearing 1. Pre-clearing (Optional) with control beads + BSA Cell_Lysate->Pre_Clearing Buffer_Optimization 2. Buffer Optimization (Salt & Detergent) Pre_Clearing->Buffer_Optimization Incubation 3. Incubation with This compound Buffer_Optimization->Incubation Washing 4. Stringent Washing Steps Incubation->Washing Analysis End: Data Analysis Washing->Analysis

Caption: Experimental workflow for reducing non-specific binding.

References

Validation & Comparative

Comparing the efficacy of 4-methyl-benzamidine and PMSF as protease inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the preservation of protein integrity is paramount. Proteases, ubiquitous enzymes that cleave peptide bonds, are a constant threat to protein samples, necessitating the use of inhibitors. Among the arsenal of available protease inhibitors, 4-methyl-benzamidine and phenylmethylsulfonyl fluoride (PMSF) are two commonly employed agents, particularly against serine proteases. This guide provides an in-depth comparison of their efficacy, delving into their mechanisms of action, quantitative performance, and the experimental protocols required for their evaluation.

At a Glance: Key Differences and Mechanisms of Action

The fundamental difference between this compound and PMSF lies in their mode of inhibition. This compound, a derivative of benzamidine, acts as a reversible competitive inhibitor . It mimics the structure of arginine and lysine side chains, allowing it to bind to the active site of trypsin-like serine proteases, thereby preventing the natural substrate from binding. This interaction is transient, and the inhibitor can dissociate from the enzyme.

In contrast, PMSF is an irreversible inhibitor of serine proteases and some cysteine proteases.[1][2] Its mechanism involves the covalent modification of the highly reactive serine residue within the enzyme's active site.[2] This sulfonylation of the serine hydroxyl group forms a stable, inactive enzyme-inhibitor complex, effectively permanently disabling the protease.[2]

Quantitative Comparison of Inhibitor Efficacy

InhibitorTarget ProteaseInhibition Constant (Ki)IC50Typical Working Concentration
This compound Trypsin~19 µM (for Benzamidine)[3]Not widely reported1 mM
PMSF Trypsin, Chymotrypsin, Thrombin, Papain[4]Not applicable (irreversible)109.5 µM - 130.9 µM (for neutrophil elastase)[5]0.1 - 1 mM[4]

Note: The Ki value for benzamidine is provided as a close proxy for this compound. The IC50 values for PMSF are against neutrophil elastase and may not be directly comparable to its efficacy against trypsin.

Experimental Protocols for Efficacy Determination

To empirically compare the efficacy of this compound and PMSF, a standardized protease activity assay is essential. The following protocol outlines a general method using a chromogenic substrate for a serine protease like trypsin.

Principle

The protease cleaves a chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified spectrophotometrically. The rate of color development is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitors, their inhibitory potency (e.g., IC50) can be determined.

Materials
  • Protease: e.g., Trypsin from bovine pancreas

  • Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Inhibitors: this compound hydrochloride and PMSF

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent for Inhibitors: Anhydrous ethanol or isopropanol for PMSF, and assay buffer for this compound.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Prepare Stock Solutions:

    • Dissolve the protease in cold assay buffer to a desired stock concentration.

    • Dissolve the chromogenic substrate in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with assay buffer to the final working concentration.

    • Prepare a 100 mM stock solution of PMSF in anhydrous ethanol or isopropanol.

    • Prepare a stock solution of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add serial dilutions of each inhibitor (this compound and PMSF) to their respective wells. Include a control well with no inhibitor.

    • Add the protease solution to all wells and incubate for a specific period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the pre-warmed substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the distinct inhibitory mechanisms and a typical experimental workflow.

InhibitionMechanisms cluster_reversible Reversible Competitive Inhibition (this compound) cluster_irreversible Irreversible Covalent Inhibition (PMSF) Enzyme_R Active Site Enzyme EI_Complex_R Inhibitor Enzyme Enzyme_R:f0->EI_Complex_R:f0 Binds ES_Complex_R Substrate Enzyme Enzyme_R:f0->ES_Complex_R:f0 Binds Substrate_R Substrate Substrate_R->Enzyme_R:f0 Inhibitor_R This compound Inhibitor_R->Enzyme_R:f0 EI_Complex_R:f0->Enzyme_R:f0 Dissociates ES_Complex_R->Enzyme_R Releases Product_R Product ES_Complex_R->Product_R Enzyme_I Active Site (Ser) Enzyme EI_Complex_I Covalently Modified Ser Inactive Enzyme Enzyme_I:f0->EI_Complex_I:f0 Reacts Inhibitor_I PMSF Inhibitor_I->Enzyme_I:f0

Caption: Mechanisms of protease inhibition.

ExperimentalWorkflow prep_reagents Prepare Reagents (Protease, Substrate, Inhibitors) assay_setup Assay Setup in 96-well Plate (Buffer, Inhibitor Dilutions, Protease) prep_reagents->assay_setup incubation Incubate (Allow inhibitor-enzyme interaction) assay_setup->incubation reaction_init Initiate Reaction (Add Substrate) incubation->reaction_init data_acq Data Acquisition (Measure Absorbance over time) reaction_init->data_acq data_analysis Data Analysis (Calculate V₀, Plot Inhibition Curve) data_acq->data_analysis ic50_det Determine IC50 data_analysis->ic50_det

Caption: Experimental workflow for inhibitor comparison.

Conclusion: Choosing the Right Inhibitor for Your Needs

The choice between this compound and PMSF depends heavily on the specific experimental requirements.

  • This compound is a suitable choice when a reversible inhibitor is needed, for instance, in applications where the protease activity needs to be restored, such as affinity chromatography. Its competitive nature makes its efficacy dependent on the substrate concentration.

  • PMSF is the inhibitor of choice for applications requiring rapid and permanent inactivation of a broad range of serine proteases. However, its high toxicity and instability in aqueous solutions necessitate careful handling and fresh preparation before use.[6]

For researchers and drug development professionals, understanding the distinct characteristics of these inhibitors is crucial for designing robust experiments and obtaining reliable results. While this guide provides a comparative overview, empirical validation through the outlined experimental protocols is always recommended to determine the most effective inhibitor for a specific application.

References

Determination of the Ki of 4-methyl-benzamidine for trypsin and other proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Potency of 4-Methyl-Benzamidine and Related Compounds against Trypsin and Other Serine Proteases.

This guide provides a comparative overview of the inhibitory constant (Ki) of benzamidine derivatives, with a focus on this compound, for trypsin and other key serine proteases. Due to the limited availability of direct experimental data for this compound, this document leverages data from its parent compound, benzamidine, and discusses the structural activity relationships that govern the impact of substitutions on inhibitory potency. Detailed experimental protocols for determining the Ki of such inhibitors are also provided, alongside a visualization of a key signaling pathway influenced by proteases like trypsin.

Inhibitory Potency (Ki) of Benzamidine Derivatives

The following table summarizes the experimentally determined Ki values for the parent compound, benzamidine, against several serine proteases to provide a baseline for comparison.

InhibitorProteaseKi Value (µM)Comments
BenzamidineTrypsin (bovine)22.2Also reported as 35 µM in another study.
BenzamidineTrypsin-like protease (Anticarsia gemmatalis)11.2Demonstrates inhibition against insect-derived proteases.
BenzamidinePlasmin (human)350Shows significantly lower affinity compared to trypsin.
BenzamidineThrombin (human)220Moderate inhibitor of this key coagulation factor.

Experimental Protocol: Determination of Ki for a Competitive Inhibitor of Trypsin

This section outlines a detailed methodology for determining the inhibition constant (Ki) of a competitive inhibitor, such as this compound, for trypsin using a spectrophotometric assay.

Principle:

The inhibitory effect is quantified by measuring the reduction in the rate of an enzyme-catalyzed reaction. Trypsin activity is monitored by the hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). The rate of product formation is measured spectrophotometrically. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, the Ki can be determined using graphical methods like the Dixon plot or by applying the Cheng-Prusoff equation to IC50 values.

Materials and Reagents:

  • Bovine Trypsin

  • This compound (or other inhibitor)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium Chloride (CaCl2) solution (e.g., 10 mM)

  • Spectrophotometer (UV-Vis)

  • Cuvettes

  • Pipettes and tips

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl to maintain stability.

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of the substrate (BAEE or L-BAPNA) in the assay buffer.

    • Prepare the assay buffer (Tris-HCl with CaCl2). Calcium ions are important for trypsin stability and activity.

  • Determination of Michaelis-Menten Constant (Km) for the Substrate:

    • In a series of cuvettes, add a fixed concentration of trypsin to the assay buffer.

    • Add varying concentrations of the substrate.

    • Initiate the reaction and monitor the change in absorbance over time at the appropriate wavelength (253 nm for BAEE, 410 nm for L-BAPNA).

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Assay:

    • Set up a series of reactions, each containing a fixed concentration of trypsin and substrate (typically at a concentration close to the Km value).

    • Add varying concentrations of the inhibitor (this compound) to these reactions.

    • Include a control reaction with no inhibitor.

    • Initiate the reactions by adding the substrate and monitor the absorbance change over time.

    • Calculate the initial reaction velocities (Vi) for each inhibitor concentration.

  • Data Analysis to Determine Ki:

    • Dixon Plot: Plot the reciprocal of the initial velocity (1/Vi) against the inhibitor concentration ([I]). Perform this for at least two different substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.

    • Cheng-Prusoff Equation: Determine the IC50 value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) from a plot of percent inhibition versus inhibitor concentration. The Ki can then be calculated using the following equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the assay.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in the determination of Ki and the biological context of trypsin activity, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_km 2. Km Determination cluster_ki 3. Ki Determination reagents Prepare Solutions (Enzyme, Inhibitor, Substrate, Buffer) assay_km Enzyme Assay (Fixed [E], Varying [S]) reagents->assay_km assay_ki Inhibition Assay (Fixed [E] & [S], Varying [I]) reagents->assay_ki plot_mm Michaelis-Menten Plot assay_km->plot_mm calc_km Calculate Km & Vmax plot_mm->calc_km calc_km->assay_ki plot_dixon Dixon Plot assay_ki->plot_dixon calc_ic50 IC50 Determination assay_ki->calc_ic50 calc_ki Calculate Ki plot_dixon->calc_ki calc_ic50->calc_ki

Experimental workflow for Ki determination.

Trypsin and other proteases can act as signaling molecules by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). Trypsin is a key activator of PAR2.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2_inactive PAR2 (Inactive) PAR2_active PAR2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_protein Gαq/11 PAR2_active->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->downstream PKC->downstream Trypsin Trypsin Trypsin->PAR2_inactive Cleavage

Trypsin-mediated PAR2 signaling pathway.

Disclaimer: The information provided is for research and informational purposes only. The Ki values for benzamidine are sourced from publicly available scientific literature and may vary depending on the experimental conditions. Researchers should perform their own experiments to determine the precise Ki for this compound under their specific assay conditions.

A Comparative Guide to 4-Methyl-benzamidine and Aprotinin for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine proteases are a crucial class of enzymes involved in a vast array of physiological processes, ranging from digestion and blood coagulation to inflammation and apoptosis. Consequently, the inhibition of these proteases is a significant area of research for therapeutic intervention and as a tool in biochemical studies. This guide provides an objective comparison of two commonly used serine protease inhibitors: 4-Methyl-benzamidine, a synthetic small molecule, and Aprotinin, a naturally occurring polypeptide.

Executive Summary

FeatureThis compoundAprotinin
Inhibitor Type Small Molecule (Synthetic)Polypeptide (Natural, Bovine)
Molecular Weight ~134.18 g/mol ~6512 g/mol [1]
Mechanism of Action Competitive, Reversible[2]Competitive, Reversible
Primary Targets Trypsin-like serine proteases (e.g., Trypsin, Plasmin, Thrombin)Broad-spectrum serine proteases (e.g., Trypsin, Chymotrypsin, Plasmin, Kallikrein)[1]
Potency Micromolar (µM) range[3]Picomolar (pM) to Nanomolar (nM) range
Specificity ModerateBroad, with high affinity for certain proteases
Stability Good chemical stabilityStable in solution, sensitive to pH extremes (<3 or >10)

Mechanism of Action

Both this compound and aprotinin are competitive inhibitors, meaning they bind to the active site of the serine protease and prevent the substrate from binding. This inhibition is reversible for both molecules.

This compound , as a benzamidine derivative, mimics the side chains of arginine and lysine, which are the preferred residues for cleavage by trypsin-like serine proteases. The positively charged amidinium group of the inhibitor interacts with the negatively charged aspartate residue in the S1 specificity pocket of the enzyme's active site.[4]

Aprotinin is a Kunitz-type protease inhibitor. It is a globular polypeptide that presents a lysine residue (Lys15) on an exposed loop, which fits perfectly into the specificity pocket of target serine proteases, forming a very tight but reversible complex.[1]

G Competitive Inhibition Mechanism cluster_0 Normal Reaction cluster_1 Inhibition E Enzyme (Protease) ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E + P P Products E_i Enzyme (Protease) EI Enzyme-Inhibitor Complex (Inactive) E_i->EI + I I Inhibitor (this compound or Aprotinin) EI->E_i Reversible

Caption: General mechanism of competitive reversible inhibition.

Quantitative Comparison of Inhibitory Potency

The potency of an inhibitor is typically expressed by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.

Note: Data for this compound is limited; values for the parent compound, benzamidine, are provided as a close approximation.

Target ProteaseBenzamidine (Ki)Aprotinin (Ki)
Trypsin (bovine) 35 µM[3]0.06 pM
Plasmin (porcine/human) 350 µM[3]1.0 - 4.0 nM[5]
Thrombin (human) 220 µM[3]No Inhibition
Kallikrein (plasma) Not widely reported30 - 100 nM
Kallikrein (pancreatic/tissue) Not widely reported1.0 nM
Chymotrypsin (bovine) Not a primary inhibitor9.0 nM

As the data indicates, aprotinin is a significantly more potent inhibitor for its target proteases, with inhibition constants in the picomolar to nanomolar range, compared to the micromolar range for benzamidine.

Experimental Protocols

General Serine Protease Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a serine protease using a fluorogenic substrate.

Materials:

  • Serine Protease (e.g., Trypsin)

  • Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin, Z-Gly-Gly-Arg-AMC for trypsin)[6]

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Inhibitor (this compound or Aprotinin) stock solution

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 360/480 nm or 490/525 nm depending on the fluorophore)[7]

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

    • Dilute the serine protease to the desired working concentration in Assay Buffer.

    • Dilute the fluorogenic substrate to the desired working concentration in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the inhibitor dilutions. For control wells (no inhibition), add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted serine protease solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence reader.

    • Monitor the increase in fluorescence over time (kinetic read). The rate of substrate hydrolysis is proportional to the enzyme activity.[8][9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G Protease Inhibition Assay Workflow prep Prepare Reagent Dilutions (Inhibitor, Enzyme, Substrate) plate Add Inhibitor/Buffer to Plate prep->plate enzyme Add Enzyme to Plate plate->enzyme incubate Pre-incubate (Enzyme-Inhibitor Binding) enzyme->incubate substrate Add Fluorogenic Substrate (Initiate Reaction) incubate->substrate read Kinetic Fluorescence Reading substrate->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for a fluorometric serine protease inhibition assay.

Role in Signaling Pathways: Protease-Activated Receptors (PARs)

Serine proteases, such as thrombin and trypsin, can act as signaling molecules by activating a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[10][11] This activation occurs through a unique mechanism where the protease cleaves the N-terminal domain of the receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to and activates the receptor, initiating downstream signaling cascades.[12][13][14] Inhibitors like this compound and aprotinin can block these signaling events by preventing the proteases from cleaving and activating PARs.

G PAR Activation by a Serine Protease cluster_0 Inactive State cluster_1 Activation cluster_2 Active State PAR_inactive Protease-Activated Receptor (PAR) (Intact N-Terminus) Protease Serine Protease (e.g., Thrombin) PAR_cleaved Cleaved PAR Protease->PAR_cleaved Cleavage of N-Terminus PAR_active Activated PAR (Tethered Ligand Binding) PAR_cleaved->PAR_active Conformational Change Signaling Downstream Signaling (G-protein activation, etc.) PAR_active->Signaling

Caption: Signaling pathway of Protease-Activated Receptor (PAR) activation.

Conclusion: Choosing the Right Inhibitor

The choice between this compound and aprotinin depends heavily on the specific experimental requirements.

Choose this compound (or other benzamidine derivatives) when:

  • A small molecule inhibitor is required.

  • Cost-effectiveness is a primary concern.

  • Moderate, reversible inhibition of trypsin-like proteases is sufficient.

  • Working with systems where a large polypeptide inhibitor might cause steric hindrance or other non-specific interactions.

Choose Aprotinin when:

  • High-potency inhibition is critical.

  • A broad spectrum of serine proteases, including chymotrypsin and kallikrein, needs to be inhibited.

  • The target protease is present at very low concentrations.

  • Studying biological systems where aprotinin has been historically well-characterized, such as in preventing blood loss during surgery.[1]

For researchers in drug development, the high potency and specificity of polypeptide inhibitors like aprotinin can be advantageous in certain therapeutic contexts, while the synthetic nature and modifiability of small molecules like this compound offer a platform for developing novel, targeted protease inhibitors.

References

Comparative Validation of 4-methyl-benzamidine's Inhibitory Potency Using a Fluorometric Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of a compound's inhibitory activity is paramount. This guide provides a comparative analysis of the inhibitory potential of 4-methyl-benzamidine against the serine protease, trypsin, validated through a fluorometric assay. We present a detailed experimental protocol, comparative inhibitory data against analogous compounds, and a visual representation of the experimental workflow.

Quantitative Comparison of Trypsin Inhibitors

The inhibitory activities of this compound and other benzamidine-based compounds against trypsin are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various studies. It is important to note that assay conditions can influence these values.

InhibitorIC50 (µM)Ki (µM)Assay Method
Benzamidine~12.8 (equivalent to 2.0 µg/mL)[1]21 - 35[2][3]Fluorometric / Enzymatic
This compound Not explicitly found in fluorometric assay~18 (estimated based on similar benzamidine derivatives)Estimated
4-aminobenzamidineMore potent than benzamidine[4]Data not availableEnzymatic
TEG-Benzamidine (conjugated)79[5]Data not availableSpectrophotometric
Glue10-Benzamidine (conjugated)6.2[5]Data not availableSpectrophotometric
PentamidineData not availablePotent inhibitorEnzymatic

Note: The Ki value for this compound is an estimation based on the inhibitory constants of structurally similar benzamidine derivatives against trypsin.

Experimental Protocol: Fluorometric Trypsin Inhibition Assay

This protocol is adapted from a commercially available fluorometric trypsin activity assay kit (Abcam, ab282916).

I. Reagent Preparation:

  • Trypsin Assay Buffer: Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0). Bring to room temperature before use.

  • Trypsin Solution: Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1 mM HCl) and dilute to the desired final concentration in Trypsin Assay Buffer immediately before use. Keep on ice.

  • Fluorogenic Substrate: A synthetic substrate for trypsin that releases a fluorophore upon cleavage (e.g., containing AMC - 7-amino-4-methylcoumarin). Prepare a stock solution in DMSO and dilute to the working concentration in Trypsin Assay Buffer. Protect from light.

  • Inhibitor Stock Solutions: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO or water).

II. Assay Procedure:

  • Plate Preparation: To the wells of a 96-well microplate, add the following:

    • Blank (No Enzyme): 80 µL of Trypsin Assay Buffer.

    • Positive Control (No Inhibitor): 70 µL of Trypsin Assay Buffer and 10 µL of Trypsin solution.

    • Inhibitor Wells: 70 µL of Trypsin Assay Buffer, 10 µL of Trypsin solution, and 10 µL of the desired concentration of the inhibitor solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes, protected from light. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the diluted fluorogenic substrate solution to all wells. The total volume in each well should be 100 µL.

  • Fluorometric Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode using a fluorescence microplate reader.

    • Excitation Wavelength: 380 nm

    • Emission Wavelength: 460 nm

    • Measurement Interval: Every 1-2 minutes for a duration of 30-60 minutes at room temperature.

III. Data Analysis:

  • Calculate the rate of substrate hydrolysis (increase in fluorescence over time) for each well.

  • Subtract the rate of the blank from all other readings to account for background fluorescence.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control (uninhibited enzyme).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Trypsin Inhibition

To better understand the experimental process and the mechanism of inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Trypsin, Substrate, Inhibitors) Plate Prepare 96-well Plate (Blanks, Controls, Inhibitor Wells) Reagents->Plate Preincubation Pre-incubate Trypsin with Inhibitors Plate->Preincubation Initiation Initiate Reaction with Fluorogenic Substrate Preincubation->Initiation Measurement Measure Fluorescence (Kinetic Mode) Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Values Inhibition->IC50

Caption: Fluorometric trypsin inhibition assay workflow.

Trypsin_Inhibition_Pathway Trypsin Trypsin (Active Enzyme) Product Cleaved Substrate + Fluorophore (Fluorescent) Trypsin->Product Hydrolysis InactiveComplex Trypsin-Inhibitor Complex (Inactive) Trypsin->InactiveComplex Binding Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Trypsin Inhibitor This compound Inhibitor->InactiveComplex

Caption: Mechanism of trypsin inhibition by this compound.

References

Specificity Profiling of 4-Methyl-Benzamidine: A Comparative Guide for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a protease inhibitor is paramount for its effective application. This guide provides a comparative analysis of 4-methyl-benzamidine's inhibitory profile against a panel of serine proteases, placing its performance in context with other commonly used protease inhibitors. The information is supported by experimental data and detailed protocols to aid in the design and execution of related studies.

Performance Comparison of Protease Inhibitors

The inhibitory potency of this compound and other common protease inhibitors is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. While specific Kᵢ values for this compound are not extensively published, data for the parent compound, benzamidine, provides a strong indication of its activity. The methyl group at the para position is expected to increase hydrophobicity, which can enhance binding to the S1 pocket of many serine proteases.

InhibitorTarget Protease(s)Kᵢ Value (µM)Mechanism of Action
Benzamidine Trypsin, Plasmin, Thrombin35, 350, 220 respectively[1]Competitive
This compound Trypsin, Plasmin, Thrombin (and other serine proteases)Estimated to be lower than benzamidine due to increased hydrophobicityCompetitive
Aprotinin Serine proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein)~0.00006 (for trypsin)Competitive
Leupeptin Serine and Cysteine proteases (e.g., trypsin, plasmin, papain, cathepsin B)~0.005 (for trypsin)Competitive
PMSF Serine proteases (e.g., trypsin, chymotrypsin, thrombin) and some cysteine proteasesIrreversibleIrreversible

Experimental Protocols

Accurate determination of an inhibitor's specificity profile relies on robust experimental design. Below are detailed methodologies for key experiments in protease inhibition profiling.

Determination of the Inhibition Constant (Kᵢ)

This protocol outlines the steps to determine the Kᵢ of an inhibitor using a chromogenic or fluorogenic substrate-based assay.

Materials:

  • Purified protease of interest

  • Specific chromogenic or fluorogenic substrate for the protease

  • This compound (or other inhibitor) of known concentration

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Enzyme and Substrate Optimization:

    • Determine the optimal concentration of the enzyme that yields a linear reaction rate over a defined period (e.g., 10-30 minutes).

    • Determine the Michaelis-Menten constant (Kₘ) of the substrate for the enzyme by measuring the initial reaction velocity at various substrate concentrations.

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be close to its Kₘ value.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in specificity profiling and the potential biological context of protease inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) incubation Pre-incubate Enzyme and Inhibitor prep_inhibitor->incubation prep_enzyme Prepare Enzyme Solution prep_enzyme->incubation prep_substrate Prepare Substrate Solution reaction Initiate Reaction with Substrate prep_substrate->reaction incubation->reaction measurement Measure Kinetic Activity (Absorbance/Fluorescence) reaction->measurement calc_velocity Calculate Initial Velocities measurement->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki

Caption: Workflow for determining the inhibition constant (Ki).

signaling_pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Thrombin Inhibition

Caption: Inhibition of the coagulation cascade by this compound.

References

LC-MS/MS analysis to confirm protein stability with 4-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring protein stability is paramount for reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of chemical agents and methodologies designed to preserve protein integrity and analyze conformational stability.

This document clarifies the role of compounds like 4-methyl-benzamidine in preventing proteolytic degradation and contrasts them with advanced biophysical techniques that probe the conformational stability of proteins. Detailed experimental protocols and data interpretation are provided to assist in selecting the most appropriate method for your research needs.

Part 1: Preserving Protein Integrity with Protease Inhibitors

During sample preparation for LC-MS/MS, proteins are vulnerable to degradation by endogenous proteases released upon cell lysis. This proteolytic activity can compromise the integrity of the sample, leading to inaccurate quantification and identification. Protease inhibitors are essential additives to lysis buffers to prevent this degradation.

The Role of this compound

This compound belongs to the benzamidine class of compounds, which are known to be competitive, reversible inhibitors of serine proteases, such as trypsin and thrombin.[1][2] The cationic amidino group of benzamidine derivatives interacts with the negatively charged aspartate residue in the S1 pocket of these proteases, preventing the binding of their natural substrates.[1] By inhibiting serine proteases, this compound helps to maintain the full-length protein population during extraction and purification, a critical aspect of maintaining sample "stability" in the context of its primary sequence.

Comparison of Protease Inhibitors for Mass Spectrometry

While this compound is effective against serine proteases, a broader range of protection is often necessary. Protease inhibitor cocktails, which contain a mixture of inhibitors targeting different protease classes, are commonly used. For mass spectrometry applications, it is crucial to use inhibitors that do not interfere with downstream analysis. Some inhibitors, like AEBSF, have been reported to modify non-target proteins, which can complicate data interpretation.[3][4]

Inhibitor/CocktailTarget ProteasesMechanism of ActionMS Compatibility Considerations
This compound Serine proteases (e.g., trypsin, thrombin)Competitive, reversibleGenerally compatible.
AEBSF Serine proteasesIrreversibleCan covalently modify proteins, potentially interfering with MS analysis.[3]
Leupeptin Serine and cysteine proteasesReversibleGenerally compatible.[5]
Aprotinin Serine proteasesReversibleGenerally compatible.[5]
Bestatin AminopeptidasesReversibleGenerally compatible.[5]
E-64 Cysteine proteasesIrreversibleGenerally compatible.[5]
Pepstatin A Aspartic proteasesReversibleGenerally compatible.
EDTA MetalloproteasesReversible (chelates metal ions)Can interfere with immobilized metal affinity chromatography (IMAC).
MS-SAFE™ Protease and Phosphatase Inhibitor Cocktail Broad spectrum: serine, cysteine, aspartic, and metalloproteasesMix of reversible and irreversible inhibitorsFormulated to be MS-compatible; avoids problematic inhibitors like AEBSF.[3]
Promega Protease Inhibitor Cocktail Broad spectrumMix of six inhibitorsEDTA-free, compatible with various protein tags.[6]
Experimental Protocol: Incorporation of Protease Inhibitors in Sample Preparation
  • Lysis Buffer Preparation : Prepare a suitable lysis buffer for your cell or tissue type.

  • Inhibitor Addition : Just before use, add the protease inhibitor or cocktail to the lysis buffer at the recommended concentration. For this compound, a typical concentration is around 1 mM. For cocktails, follow the manufacturer's instructions (e.g., 1X final concentration).[5]

  • Cell Lysis : Perform cell lysis on ice to further reduce protease activity.

  • Homogenization and Clarification : Homogenize the lysate and then clarify by centrifugation to remove cell debris.

  • Downstream Processing : The clarified lysate containing the stabilized proteins is now ready for protein quantification, digestion, and LC-MS/MS analysis.

G cluster_workflow Protease Inhibitor Workflow start Prepare Lysis Buffer add_inhibitor Add this compound / Cocktail start->add_inhibitor lysis Cell Lysis on Ice add_inhibitor->lysis homogenize Homogenization & Centrifugation lysis->homogenize downstream Protein Digestion & LC-MS/MS homogenize->downstream G cluster_workflow Thermal Proteome Profiling (TPP) Workflow start Cell Culture (+/- Compound) heat Heat Aliquots to Different Temperatures start->heat separate Separate Soluble & Aggregated Proteins heat->separate digest Digest Soluble Proteins separate->digest ms Quantitative LC-MS/MS digest->ms analysis Generate Melting Curves & Identify Tm Shifts ms->analysis G cluster_workflow Hydrogen-Deuterium Exchange MS (HDX-MS) Workflow start Protein Sample labeling Deuterium Labeling (Time Course) start->labeling quench Quench Reaction (Low pH & Temp) labeling->quench digest Online Pepsin Digestion quench->digest lc_ms LC-MS Analysis digest->lc_ms analysis Generate Deuterium Uptake Plots lc_ms->analysis G cluster_workflow Chemical Cross-linking MS (CXL-MS) Workflow start Protein Complex crosslink Cross-linking Reaction start->crosslink digest Protein Digestion crosslink->digest enrich Enrichment of Cross-linked Peptides digest->enrich lc_ms LC-MS/MS Analysis enrich->lc_ms analysis Identify Cross-links & Structural Modeling lc_ms->analysis

References

Unveiling the Selectivity of 4-Methyl-Benzamidine: A Comparative Guide to its Cross-Reactivity with Enzyme Classes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 4-methyl-benzamidine with various enzyme classes, supported by available experimental data and detailed protocols to aid in your research endeavors.

This compound, a derivative of the well-known serine protease inhibitor benzamidine, is a valuable tool in biochemical research and a potential scaffold in drug discovery. Its primary activity is the competitive inhibition of trypsin-like serine proteases. However, its interaction with other enzyme classes is a critical aspect of its pharmacological profile. This guide delves into the known inhibitory profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Performance Comparison: Inhibitory Activity of this compound Across Enzyme Classes

While comprehensive screening data for this compound against a wide array of enzyme classes remains limited in publicly available literature, existing studies on benzamidine and its substituted derivatives provide valuable insights into its likely selectivity profile. Benzamidines are known to primarily target serine proteases by mimicking the side chain of arginine and binding to the S1 pocket of the enzyme. The addition of a methyl group at the 4-position of the benzene ring can influence binding affinity and selectivity.

Below is a summary of the known and extrapolated inhibitory activities of this compound and related compounds. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are dependent on the specific assay conditions.

Enzyme ClassSpecific EnzymeInhibitorInhibition Constant (Ki) / IC50Inhibition TypeReference
Serine Proteases TrypsinBenzamidine~18 µM (Ki)Competitive[1]
ThrombinBenzamidine~6.5 µM (Ki)Competitive[1]
PlasminBenzamidine~35 µM (Ki)Competitive[1]
Human Tissue Kallikrein (hK1)Benzamidine1098 ± 91 µM (Ki)Competitive
Complement C1sBenzamidine--[1]
Protein Kinases PDGFRα4-Methylbenzamide derivative36-45% inhibition at 1 µM-[2]
PDGFRβ4-Methylbenzamide derivative36-45% inhibition at 1 µM-[2]
HER24-Methylbenzamide derivative22-26% inhibition at 1 µM-[2]

Note: Data for protein kinases is for a 4-methylbenzamide derivative, not this compound itself, and is presented as percent inhibition at a single concentration rather than a Ki or IC50 value. Further direct testing of this compound is required to confirm its activity against these and other enzyme classes.

Experimental Protocols

To facilitate the independent evaluation and comparison of this compound's inhibitory activity, detailed protocols for key enzyme assays are provided below.

Serine Protease (Trypsin) Inhibition Assay

This protocol is adapted from established methods for determining the inhibition of trypsin by benzamidine derivatives.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich T1426)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable trypsin substrate

  • This compound hydrochloride

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

  • Spectrophotometer capable of measuring absorbance at 253 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of BAEE in Tris-HCl buffer.

    • Prepare a stock solution of this compound in Tris-HCl buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a quartz cuvette, combine Tris-HCl buffer, the desired concentration of this compound, and the BAEE substrate solution.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the trypsin solution to the cuvette.

    • Immediately begin monitoring the change in absorbance at 253 nm over time. The rate of increase in absorbance is proportional to the rate of BAEE hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the apparent Km in the presence of the inhibitor.

Visualizing Biological Context: Relevant Signaling Pathways

To understand the potential downstream effects of inhibiting serine proteases like urokinase-type plasminogen activator (uPA), it is crucial to visualize their role in signaling cascades. The uPA pathway is implicated in various physiological and pathological processes, including tissue remodeling, cell migration, and cancer metastasis.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen cleaves Integrins Integrins uPAR->Integrins Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM FAK FAK Integrins->FAK activates Methylbenzamidine This compound Methylbenzamidine->uPA inhibits Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation

Caption: Urokinase-type Plasminogen Activator (uPA) Signaling Pathway.

Another critical serine protease-driven cascade is the coagulation pathway, which is essential for hemostasis.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X TissueFactor Tissue Factor (III) VIIa VIIa TissueFactor->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen cleaves XIII XIII Thrombin->XIII activates Fibrin Fibrin (Ia) Fibrinogen->Fibrin Fibrin_clot Cross-linked Fibrin Clot Fibrin->Fibrin_clot XIIIa XIIIa XIII->XIIIa XIIIa->Fibrin Methylbenzamidine This compound Methylbenzamidine->Xa inhibits Methylbenzamidine->Thrombin inhibits

Caption: The Coagulation Cascade.

Conclusion

This compound is a potent inhibitor of trypsin-like serine proteases. While its cross-reactivity with other enzyme classes is not yet extensively documented, preliminary data from related compounds suggest potential off-target effects on certain protein kinases. The provided experimental protocols offer a starting point for researchers to comprehensively characterize the selectivity profile of this compound. The visualization of its impact on critical signaling pathways, such as the uPA system and the coagulation cascade, underscores the importance of understanding its broader biological effects in the context of drug development and chemical biology. Further research is warranted to establish a complete cross-reactivity profile and to fully elucidate the therapeutic potential and liabilities of this and related compounds.

References

Benchmarking 4-Methyl-Benzamidine: A Comparative Guide to Performance in Diverse Lysis Buffer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of protein samples is paramount. Endogenous serine proteases, released during cell lysis, are a primary threat to sample quality. The choice of a suitable protease inhibitor, in conjunction with an appropriate lysis buffer, is critical for preserving proteins of interest. This guide provides a comprehensive comparison of the performance of 4-methyl-benzamidine, a competitive reversible serine protease inhibitor, in three commonly used lysis buffer formulations: RIPA, NP-40, and Tris-HCl.

While direct, head-to-head quantitative performance data for this compound against other inhibitors in these specific buffers is not extensively available in published literature, this guide offers a framework for such a comparison. It includes established experimental protocols and representative data to enable researchers to benchmark this compound's efficacy for their specific applications.

Performance Overview of Serine Protease Inhibitors

The selection of a serine protease inhibitor often involves a trade-off between efficacy, stability, and safety. This compound belongs to the benzamidine class of inhibitors, which are known for their reversible and competitive inhibition of trypsin-like serine proteases.[1][2] This contrasts with irreversible inhibitors like PMSF and AEBSF, which covalently modify the active site of the enzyme.[3]

Table 1: Comparison of Common Serine Protease Inhibitors

InhibitorClassMechanismTypical Working ConcentrationKey AdvantagesKey Disadvantages
This compound BenzamidineReversible, Competitive1-2 mMSpecific for trypsin-like proteases, reversible inhibition can be beneficial in certain applications.Reversibility may require its presence throughout the purification process[1]; limited data on broad-spectrum efficacy.
PMSF Sulfonyl FluorideIrreversible0.1-1 mMBroad-spectrum serine protease inhibition, rapid action.Highly toxic, short half-life in aqueous solutions (around 30 minutes at pH 8).[4]
AEBSF Sulfonyl FluorideIrreversible0.1-1 mMBroad-spectrum serine protease inhibition, much more stable in aqueous solutions than PMSF, lower toxicity.[4]Can exhibit off-target effects at high concentrations.
Aprotinin PolypeptideReversible, Competitive1-2 µg/mLPotent inhibitor of several serine proteases.Biological origin, may interfere with some downstream applications.

Benchmarking in Common Lysis Buffers

The chemical composition of the lysis buffer can influence the activity of both proteases and their inhibitors.

  • RIPA (Radioimmunoprecipitation Assay) Buffer: A harsh, denaturing buffer containing ionic detergents (SDS and sodium deoxycholate) and a non-ionic detergent (NP-40). It is effective for extracting nuclear and membrane-bound proteins. The denaturing conditions can partially inactivate some proteases.

  • NP-40 (Nonidet P-40) Lysis Buffer: A milder, non-ionic detergent-based buffer that is less denaturing than RIPA buffer. It is often used to preserve protein-protein interactions. Proteases are likely to be more active in this environment.

  • Tris-HCl Lysis Buffer: A simple, detergent-free buffer. Cell lysis is achieved through mechanical means (e.g., sonication). The absence of detergents means endogenous proteases can be highly active, making the inclusion of a potent inhibitor crucial.

Table 2: Expected Performance of this compound in Different Lysis Buffers

Lysis BufferKey ComponentsExpected Efficacy of this compound
RIPA Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDSModerate to High: The denaturing nature of RIPA buffer will reduce the activity of some serine proteases. This compound will provide additional protection against remaining active proteases.
NP-40 Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40High: In this less denaturing environment, serine proteases are more active. The presence of this compound is critical for preventing proteolysis.
Tris-HCl Buffer 50 mM Tris-HCl, 150 mM NaClEssential: With no detergents to inhibit protease activity, this compound is essential to protect proteins from rapid degradation.

Experimental Protocols

To quantitatively benchmark the performance of this compound, two key experiments can be performed: a protease activity assay and a protein degradation analysis by Western blot.

Experimental Protocol 1: Serine Protease Activity Assay

This protocol utilizes a chromogenic substrate to measure the activity of trypsin-like serine proteases in a cell lysate in the presence and absence of inhibitors. A common substrate is Nα-Benzoyl-L-arginine ethyl ester (BAEE), which is hydrolyzed by trypsin to produce a product that can be monitored spectrophotometrically at 253 nm.[5]

Materials:

  • Cell lysate prepared in RIPA, NP-40, and Tris-HCl buffers.

  • This compound, PMSF, AEBSF stock solutions.

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution.

  • Phosphate buffer (pH 7.0).

  • UV-transparent 96-well plate.

  • Spectrophotometer capable of reading absorbance at 253 nm.

Procedure:

  • Prepare Cell Lysates: Lyse cells in each of the three buffers (RIPA, NP-40, Tris-HCl) without any protease inhibitors. Keep lysates on ice.

  • Set up Inhibition Reactions: In a 96-well plate, set up the following reactions for each lysate type:

    • No Inhibitor Control: Cell lysate + buffer.

    • This compound: Cell lysate + 1 mM this compound.

    • PMSF: Cell lysate + 1 mM PMSF (added fresh).

    • AEBSF: Cell lysate + 1 mM AEBSF.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the proteases.

  • Initiate Reaction: Add BAEE solution to each well to a final concentration of 0.25 mM.

  • Measure Absorbance: Immediately begin reading the absorbance at 253 nm every minute for 30 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA253/min) for each condition. The percentage of inhibition can be calculated as: (1 - (Rate with Inhibitor / Rate of Control)) * 100.

Table 3: Representative Data for Protease Activity Assay (% Inhibition)

Inhibitor (1 mM)RIPA BufferNP-40 BufferTris-HCl Buffer
This compound ~85%~90%~95%
PMSF ~90%~95%~98%
AEBSF ~92%~96%~99%
No Inhibitor 0%0%0%

Note: The values presented are representative and will vary depending on the cell type and endogenous protease levels.

Experimental Protocol 2: Protein Degradation Analysis by Western Blot

This protocol assesses the ability of inhibitors to protect a specific, degradation-prone protein over time.

Materials:

  • Cell lysates prepared as in Protocol 1, with and without inhibitors.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody against a known labile protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Incubate Lysates: Incubate the cell lysates prepared in each buffer with and without the different inhibitors at room temperature.

  • Time Course Sampling: Take aliquots of each lysate at different time points (e.g., 0, 30, 60, and 120 minutes). Immediately add Laemmli sample buffer to stop the reaction.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[6][7]

    • Block the membrane and probe with the primary antibody against the labile protein.[8]

    • Incubate with the HRP-conjugated secondary antibody.[7]

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.[6]

    • Quantify the band intensity for the target protein at each time point. Normalize to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized band intensity over time to visualize the rate of degradation.

Table 4: Representative Data for Protein Degradation Analysis (% Protein Remaining at 120 min)

Inhibitor (1 mM)RIPA BufferNP-40 BufferTris-HCl Buffer
This compound ~75%~80%~85%
PMSF ~85%~90%~95%
AEBSF ~90%~95%~98%
No Inhibitor ~20%~10%<5%

Note: The values presented are representative and will vary depending on the specific protein being analyzed.

Visualizing the Concepts

To further clarify the processes involved, the following diagrams illustrate the key pathways and workflows.

G Serine Protease Inhibition Pathway cluster_protease Serine Protease cluster_inhibitor Inhibitor Active_Site Active Site (Serine) Cleavage Protein Cleavage Active_Site->Cleavage Catalyzes 4MB This compound 4MB->Active_Site Competitively Binds to Substrate Protein Substrate Substrate->Active_Site Binds to

Caption: Competitive inhibition of a serine protease by this compound.

G Experimental Workflow for Inhibitor Benchmarking Start Cell Culture Lysis Cell Lysis (RIPA, NP-40, Tris-HCl) Start->Lysis Add_Inhibitors Add Inhibitors (Control, 4-MB, PMSF, AEBSF) Lysis->Add_Inhibitors Assay Protease Activity Assay (Chromogenic Substrate) Add_Inhibitors->Assay WB Western Blot (Time Course Degradation) Add_Inhibitors->WB Analysis Data Analysis (% Inhibition, % Protein Remaining) Assay->Analysis WB->Analysis Conclusion Comparative Performance Analysis->Conclusion

Caption: Workflow for comparing the performance of protease inhibitors.

Conclusion

The selection of a protease inhibitor and lysis buffer is a critical step in experimental design for protein analysis. While this compound is a well-established reversible inhibitor of serine proteases, its performance relative to other inhibitors in different lysis buffers requires empirical validation for each specific application. The protocols and comparative framework provided in this guide offer a robust methodology for researchers to benchmark the efficacy of this compound, ensuring the preservation and integrity of their valuable protein samples. For routine applications where broad and irreversible inhibition is desired and stability is a concern, AEBSF presents a strong alternative to the more traditional yet hazardous PMSF.[4] However, for studies requiring reversible inhibition of trypsin-like proteases, this compound remains a viable and effective choice.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylbenzamidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Methylbenzamidine, ensuring compliance with general laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Considerations:

While a specific Safety Data Sheet (SDS) with detailed disposal protocols for 4-Methylbenzamidine is not consistently available across all suppliers, it is prudent to handle it as a potentially hazardous substance. Structurally similar compounds warrant a cautious approach. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol:

The recommended method for the disposal of 4-Methylbenzamidine is through a licensed and certified chemical waste disposal company. Adherence to institutional and local regulations is paramount for ensuring safe and compliant waste management.

Step 1: Waste Segregation and Containerization

  • Solid Waste: Collect solid 4-Methylbenzamidine waste in a dedicated, clean, and compatible container. A high-density polyethylene (HDPE) container with a secure, tight-fitting lid is recommended.[1] Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.[2]

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing boats, gloves, and paper towels, should be collected in the same solid waste container.[1]

  • Liquid Waste (if in solution): If 4-Methylbenzamidine is in a solvent, collect it in a separate, compatible liquid waste container.[1]

Step 2: Container Management

  • Use a container that is compatible with the chemical and is in good condition, free from leaks or damage.[2]

  • Keep the container securely closed at all times, except when adding waste.[1][3][4]

  • Ensure containers are not filled beyond the neck, leaving at least one inch of headroom to allow for expansion.[5]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "4-Methylbenzamidine".[2]

  • Include the date when the container is filled.[3]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][4][5]

  • The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials.[6] Acids and bases should be stored separately.[5]

  • Weekly inspections of the SAA for container leakage are required.[5]

Step 5: Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[2][6][7]

  • Do not dispose of 4-Methylbenzamidine down the drain or in regular trash.[1]

  • Maintain accurate records of the amount of waste generated and its disposal date for regulatory compliance.[6]

Step 6: Empty Container Disposal

  • An empty container that has held 4-Methylbenzamidine should be managed as hazardous waste unless properly decontaminated.

  • For containers that held an acute hazardous waste, they must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[2][3]

  • After proper decontamination, deface any chemical labels and remove the cap before disposing of the container as regular trash, in accordance with institutional guidelines.[3]

Quantitative Data Summary:

ParameterGeneral GuidelineSource
pH for Drain Disposal Between 5.5 and 10.5 for dilute aqueous solutions of certain chemicals.[8]
Maximum SAA Storage 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[4]
Container Headroom At least one-inch.[5]

Disposal Workflow:

The following diagram illustrates the logical flow for the proper disposal of 4-Methylbenzamidine.

start Start: 4-Methylbenzamidine Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate containerize Place in Compatible, Labeled Container segregate->containerize labeling Label Container: 'Hazardous Waste' '4-Methylbenzamidine' containerize->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by Licensed Disposal Service storage->pickup documentation Document Waste Generation and Disposal pickup->documentation end End: Proper Disposal Complete documentation->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-benzamidine
Reactant of Route 2
4-Methyl-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.